molecular formula C18H12N2O3 B15607139 ZINC05007751

ZINC05007751

Cat. No.: B15607139
M. Wt: 304.3 g/mol
InChI Key: SNLNUUWCOAPJED-ZROIWOOFSA-N
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Description

ZINC05007751 is a useful research compound. Its molecular formula is C18H12N2O3 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-4-methyl-2,6-dioxo-5-[(5-phenylfuran-2-yl)methylidene]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-14(17(21)20-18(22)15(11)10-19)9-13-7-8-16(23-13)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,21,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLNUUWCOAPJED-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZINC05007751: A Potent and Selective NEK6 Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ZINC05007751, a novel small molecule inhibitor of the NIMA-related kinase 6 (NEK6). It details the compound's mechanism of action, selectivity, and anti-proliferative effects against various cancer cell lines, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Targeting the NEK6 Kinase

This compound functions as a potent and selective ATP-competitive inhibitor of NEK6, a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[1][2][3][4][5][6] Elevated expression of NEK6 is observed in numerous human cancers, making it a compelling target for therapeutic intervention. By binding to the ATP-binding pocket of NEK6, this compound effectively blocks its kinase activity, leading to cell cycle disruption and inhibition of cancer cell proliferation.[1]

Quantitative Biological Activity

The inhibitory and anti-proliferative activities of this compound have been quantified across various assays, demonstrating its potency and potential as an anti-cancer agent.

Table 1: In Vitro NEK6 Kinase Inhibition
CompoundTargetIC50 (µM)
This compoundNEK63.4

IC50: The half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer< 100
PEO1Ovarian Cancer< 100
NCI-H1299Non-Small Cell Lung Cancer< 100
HCT-15Colorectal Cancer< 100
Table 3: Synergistic Effects with Chemotherapeutic Agents
Cell LineCombination TreatmentEffect on Cisplatin IC50
PEO1 (BRCA2 mutated)This compound + CisplatinReduction from 7.9 µM to 0.1 µM

The most significant synergistic effect was observed with 44 µM this compound and 10 µM Cisplatin.[1]

Kinase Selectivity Profile

This compound exhibits high selectivity for NEK6. It also shows activity against NEK1 but has no significant inhibitory effect on other tested NEK family members, highlighting its specific mechanism of action.

Table 4: NEK Family Kinase Selectivity
KinaseActivity
NEK1Inhibited
NEK6 Potently Inhibited
NEK2No Significant Activity
NEK7No Significant Activity
NEK9No Significant Activity

Signaling Pathway and Cellular Consequences

NEK6 is a crucial regulator of mitotic progression. Its inhibition by this compound disrupts the normal cell cycle, leading to mitotic arrest and subsequent inhibition of cell growth.

NEK6_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibition PLK1 PLK1 NEK6_Active NEK6 (Active) PLK1->NEK6_Active Activates KIF11 KIF11 (Eg5) NEK6_Active->KIF11 Phosphorylates NEK6_Inactive NEK6 (Inactive) Spindle Bipolar Spindle Formation KIF11->Spindle Progression Mitotic Progression Spindle->Progression Arrest Mitotic Arrest & Growth Inhibition Spindle->Arrest This compound This compound This compound->NEK6_Active Inhibits Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant NEK6 Enzyme - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) - this compound dilutions Start->Reagents Reaction Incubate NEK6, Substrate, and this compound Reagents->Reaction Initiate Initiate reaction with ATP Reaction->Initiate Stop Stop reaction Initiate->Stop Detect Detect substrate phosphorylation (e.g., ADP-Glo, Radioisotope) Stop->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze End End Analyze->End Proliferation_Assay_Workflow Seed Seed cancer cells in 96-well plates Incubate1 Incubate for 24h (allow attachment) Seed->Incubate1 Treat Treat cells with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate2->Add_Reagent Incubate3 Incubate for 2-4h Add_Reagent->Incubate3 Measure Measure signal (Absorbance/Luminescence) Incubate3->Measure Analyze Calculate % viability and determine IC50 Measure->Analyze

References

ZINC05007751: A Technical Guide to its Binding Affinity with NEK6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the small molecule inhibitor ZINC05007751 to the NIMA-related kinase 6 (NEK6). This document details the quantitative binding data, comprehensive experimental protocols for affinity determination, and the relevant signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Binding Affinity of this compound for NEK6

This compound has been identified as a potent inhibitor of NEK6.[1][2][3][4][5][6] The primary quantitative measure of its binding affinity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the NEK6 enzyme by 50%.

Compound IDTarget KinaseParameterValue (μM)
This compoundNEK6IC503.4

Table 1: In vitro inhibitory potency of this compound against NEK6. The IC50 value was determined using a luminescence-based kinase assay.[3]

This compound exhibits selectivity for NEK6, with no significant activity observed against other NEK family members such as NEK2, NEK7, and NEK9.[1][2][4] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols for Determining Binding Affinity

The determination of the IC50 value for this compound against NEK6 is typically performed using an in vitro kinase assay. The following is a detailed protocol based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps:

  • Kinase Reaction: The NEK6 enzyme, a substrate (such as Myelin Basic Protein - MBP), ATP, and the inhibitor (this compound) are incubated together. The amount of ADP produced is proportional to the NEK6 activity.

  • ADP Detection: After the kinase reaction, the remaining ATP is depleted, and the ADP is converted into a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Materials and Reagents
  • Recombinant human NEK6 enzyme

  • Myelin Basic Protein (MBP) substrate

  • This compound (stock solution in 100% DMSO)

  • ATP (10 mM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Experimental Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in kinase reaction buffer to create a range of concentrations for the IC50 curve (e.g., from 100 µM to 0.001 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (kinase reaction buffer with the same final DMSO concentration).

    • Add 2.5 µL of NEK6 enzyme solution (e.g., 5 ng/µL in kinase reaction buffer).

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., 0.2 mg/mL MBP and 25 µM ATP in kinase reaction buffer). The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the assay, which should be determined empirically.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the percentage of NEK6 activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NEK6 Signaling Pathway and Inhibition by this compound

NEK6 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[7] Overexpression of NEK6 has been observed in various cancers, making it an attractive target for cancer therapy.[7][8]

The following diagram illustrates a simplified signaling pathway involving NEK6 and the proposed mechanism of action for this compound.

NEK6_Signaling_Pathway cluster_upstream Upstream Activation cluster_core NEK6 Regulation cluster_downstream Downstream Effects Plk1 Plk1 NEK9 NEK9 Plk1->NEK9 Activates NEK6 NEK6 NEK9->NEK6 Phosphorylates & Activates Mitotic_Progression Mitotic Progression (Spindle Formation, Cytokinesis) NEK6->Mitotic_Progression NEK6->Inhibition_of_Apoptosis This compound This compound This compound->NEK6 Inhibits Cell_Proliferation Cancer Cell Proliferation Mitotic_Progression->Cell_Proliferation Apoptosis Apoptosis

Caption: NEK6 Signaling Pathway and this compound Inhibition.

As depicted, Plk1 activates NEK9, which in turn phosphorylates and activates NEK6. Activated NEK6 promotes mitotic progression, leading to cancer cell proliferation, and inhibits apoptosis. This compound acts as an inhibitor of NEK6, thereby blocking these downstream effects and potentially inducing apoptosis in cancer cells.

Experimental Workflow for Kinase Inhibitor Screening and Validation

The discovery and validation of a kinase inhibitor like this compound typically follows a structured workflow. This process ensures the identification of potent and selective compounds with desirable therapeutic properties.

Kinase_Inhibitor_Workflow cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development Virtual_Screening Virtual Screening (Docking, Pharmacophore) HTS High-Throughput Screening (Biochemical or Cell-Based) Virtual_Screening->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination (e.g., ADP-Glo™) Hit_Identification->IC50_Determination Selectivity_Profiling Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Profiling Cellular_Assays Cellular Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy Toxicity_Studies Toxicity & PK/PD Studies In_Vivo_Efficacy->Toxicity_Studies Candidate_Selection Clinical Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: Kinase Inhibitor Discovery and Validation Workflow.

This workflow begins with the screening of compound libraries to identify initial "hits." These hits are then validated through rigorous biochemical and cellular assays to determine their potency and selectivity. Promising compounds undergo lead optimization to improve their properties, followed by preclinical studies to assess their efficacy and safety in vivo.

References

In-depth Technical Guide: The Function and Activity of ZINC05007751, a Novel NEK6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC05007751 is a potent and selective small molecule inhibitor of the NIMA-related kinase 6 (NEK6). This document provides a comprehensive technical overview of its biological function, mechanism of action, and preclinical activity. All presented data is collated from publicly available scientific literature. This compound demonstrates significant potential as an anti-cancer agent, exhibiting direct antiproliferative effects against a range of human cancer cell lines and synergistic activity with established chemotherapeutic agents. This guide details the quantitative biochemical and cellular activities of this compound, provides methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Core Function: Potent and Selective NEK6 Inhibition

This compound functions as a potent inhibitor of NEK6, a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. The inhibitory activity of this compound against NEK6 has been quantified with a half-maximal inhibitory concentration (IC50) of 3.4 µM.[1][2][3][4][5]

Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound exhibits high selectivity for NEK6, particularly when compared to other members of the NEK family. No significant inhibitory activity has been observed against NEK2, NEK7, and NEK9.[1][2][3][4] While it also shows some activity against NEK1, its primary potency is directed towards NEK6.[1][3]

Mechanism of Action: Disruption of Mitotic Progression

NEK6 is a key regulator of mitotic events, and its overexpression is common in many human cancers. The kinase is activated by NEK9 and is involved in the phosphorylation of substrates that are essential for proper spindle formation and chromosome segregation. By inhibiting NEK6, this compound disrupts these critical mitotic processes, leading to cell cycle arrest and ultimately, cell death in cancer cells.

Below is a diagram illustrating the NEK6 signaling pathway and the point of intervention by this compound.

NEK6_Signaling_Pathway NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Activates STAT3 STAT3 NEK6->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes This compound This compound This compound->NEK6 Inhibits

Caption: NEK6 signaling pathway and inhibition by this compound.

Quantitative Data on Biological Activity

The anti-cancer potential of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Inhibition of NEK6
CompoundTargetIC50 (µM)
This compoundNEK63.4
Table 2: Antiproliferative Activity in Human Cancer Cell Lines

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines with IC50 values below 100 µM.[1]

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer< 100
PEO1Ovarian Cancer< 100
NCI-H1299Lung Cancer< 100
HCT-15Colon Cancer< 100
Table 3: Synergistic Activity with Chemotherapeutic Agents

A significant synergistic effect has been observed when this compound is used in combination with standard-of-care chemotherapeutic agents in a BRCA2-mutated ovarian cancer cell line (PEO1).[1][2]

Combination Treatment (in PEO1 cells)Effect
This compound + Cisplatin (B142131)Synergistic
This compound + PaclitaxelSynergistic

Specifically, the combination of this compound with cisplatin resulted in a notable reduction of the cisplatin IC50 from 7.9 µM to 0.1 µM.[1]

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (LANCE-Ultra NEK6 Kinase Assay)

This assay is used to determine the IC50 value of this compound against NEK6.

Principle: The LANCE-Ultra assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the phosphorylation of a ULight™-labeled substrate by the NEK6 kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the europium donor and ULight acceptor into close proximity, which results in a FRET signal.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the NEK6 enzyme, the ULight-labeled substrate, and various concentrations of this compound in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding EDTA.

  • Detection: Add the europium-labeled anti-phospho-substrate antibody in a detection buffer.

  • Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against the inhibitor concentration to determine the IC50 value.

LANCE_Ultra_Workflow Start Start Step1 Combine NEK6, Substrate, and this compound Start->Step1 Step2 Add ATP to Initiate Reaction Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Add EDTA to Stop Reaction Step3->Step4 Step5 Add Eu-Antibody for Detection Step4->Step5 Step6 Incubate for Antibody Binding Step5->Step6 Step7 Read TR-FRET Signal Step6->Step7 End Determine IC50 Step7->End

Caption: Workflow for the LANCE-Ultra NEK6 Kinase Inhibition Assay.

Antiproliferative Assay (MTT Assay)

This assay is used to determine the IC50 values of this compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Step1 Seed Cancer Cells in 96-well Plate Start->Step1 Step2 Treat with this compound Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for Formazan Formation Step4->Step5 Step6 Solubilize Formazan Crystals Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Determine IC50 Step7->End

Caption: Workflow for the MTT Antiproliferative Assay.

Conclusion and Future Directions

This compound has emerged as a promising lead compound for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of NEK6, coupled with its antiproliferative activity and synergistic effects with existing chemotherapies, warrants further investigation. Future studies should focus on elucidating the precise IC50 values in a broader range of cancer cell lines, conducting in vivo efficacy and toxicity studies, and exploring the full potential of combination therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and other NEK6 inhibitors.

References

ZINC05007751: A Technical Guide on its In Vitro Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 is a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2][3][4][5] Overexpression of NEK6 has been implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target.[6] This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of this compound, including available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data on Antiproliferative Activity

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. While specific IC50 values for each cell line are not publicly available in the accessed literature, it has been reported that this compound inhibits the growth of several cancer cell lines with IC50 values below 100 μM.[1] The compound has a reported IC50 of 3.4 μM for the inhibition of the NEK6 enzyme in vitro.[1][2][3][4][5]

Table 1: Summary of In Vitro Antiproliferative Activity of this compound

Cancer Cell LineTissue of OriginReported IC50 (μM)Synergistic Effects
MDA-MB-231Breast Adenocarcinoma< 100[1]Not Reported
PEO1Ovarian Carcinoma< 100[1]Synergistic with Cisplatin and Paclitaxel[1]
NCI-H1299Non-small Cell Lung Carcinoma< 100[1]Not Reported
HCT-15Colorectal Adenocarcinoma< 100[1]Not Reported

It is important to note that the specific IC50 values for the antiproliferative activity against these cell lines were not available in the reviewed literature. The provided information is based on the general statement that the IC50 is below 100 μM.

Mechanism of Action: Inhibition of the NEK6 Signaling Pathway

This compound exerts its antiproliferative effects through the inhibition of NEK6. NEK6 is a key regulator of mitotic events, and its inhibition disrupts the proper execution of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The NEK6 signaling pathway is complex and involves interactions with other important cellular proteins.

NEK6_Signaling_Pathway cluster_upstream Upstream Activation cluster_core NEK6 Core Function cluster_downstream Downstream Effects PLK1 PLK1 NEK9 NEK9 PLK1->NEK9 Activates NEK6 NEK6 NEK9->NEK6 Activates Mitotic_Progression Mitotic Progression (Spindle Formation, Chromosome Segregation) NEK6->Mitotic_Progression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Mitotic_Progression->Cell_Cycle_Arrest Disruption leads to Cell_Cycle_Arrest->Apoptosis Can lead to This compound This compound This compound->NEK6 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Select & grow cell lines) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Stock solution & dilutions) Compound_Treatment Compound Treatment (Incubate with cells) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Acquisition Data Acquisition (Absorbance reading) Viability_Assay->Data_Acquisition IC50_Calculation IC50 Calculation & Dose-Response Curve Data_Acquisition->IC50_Calculation

References

ZINC05007751: A Technical Guide to its Effects on the Cancer Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: ZINC05007751 has been identified as a potent and selective inhibitor of the NIMA-related kinase NEK6, a key regulator of mitotic progression. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on cancer cell proliferation and cell cycle distribution, and its synergistic potential with conventional chemotherapy agents. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and development in oncology.

Core Mechanism of Action: NEK6 Inhibition

This compound functions as a potent inhibitor of the NIMA-related kinase NEK6, with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM.[1][2][3][4] NEK6 is a crucial serine/threonine kinase that plays a significant role in the G2/M transition and the proper execution of mitosis. Its inhibition by this compound disrupts the downstream signaling necessary for mitotic progression, leading to cell cycle arrest and a reduction in cancer cell proliferation. The compound is highly selective for NEK1 and NEK6, showing no significant activity against other related kinases such as NEK2, NEK7, and NEK9.[1][2][4]

G1 ZINC This compound NEK6 NEK6 Kinase ZINC->NEK6 Inhibits ZINC->NEK6 Mitosis Mitotic Progression (Spindle Formation, Cytokinesis) NEK6->Mitosis Promotes NEK6->Mitosis Arrest Cell Cycle Arrest

Caption: Mechanism of this compound via NEK6 inhibition to induce cell cycle arrest.

Quantitative Data on Biological Activity

The biological effects of this compound have been quantified across several cancer cell lines, demonstrating its antiproliferative and synergistic activities.

Table 1: Inhibitory and Antiproliferative Potency

This table summarizes the IC50 values of this compound against its primary kinase target and various human cancer cell lines.

Target / Cell LineCancer TypeParameterValueReference
NEK6 Kinase-IC503.4 µM[1][2][3]
MDA-MB-231Triple-Negative Breast CancerIC50< 100 µM[1][4]
PEO1Ovarian Cancer (BRCA2 mutated)IC50< 100 µM[1][4]
NCI-H1299Non-Small Cell Lung CancerIC50< 100 µM[1][4]
HCT-15Colorectal CancerIC50< 100 µM[1][4]

Note: Antiproliferative IC50 values were determined after 24 hours of exposure to the compound.[4]

Table 2: Synergistic Activity with Cisplatin in PEO1 Cells

This compound demonstrates a significant synergistic effect when combined with the conventional chemotherapeutic agent Cisplatin in the BRCA2-mutated ovarian cancer cell line, PEO1.[1]

Compound/CombinationParameterValueFold ReductionReference
Cisplatin (alone)IC507.9 µM-[1][4][5]
Cisplatin + this compoundIC500.1 µM79-fold[1][4][5]

The greatest synergistic effect was reported with a combination of 44 µM this compound and 10 µM Cisplatin.[1][5]

Effect on Cancer Cell Cycle Progression

Treatment with this compound leads to a significant perturbation of the cell cycle in cancer cells.[1][4] By inhibiting NEK6, which is essential for the G2/M checkpoint and mitotic spindle formation, the compound is expected to cause an accumulation of cells in the G2 and/or M phases. This cell cycle arrest prevents tumor cells from completing division, thereby inhibiting proliferation.

G2 cluster_workflow Experimental Workflow: Cell Cycle Analysis A 1. Seed Cancer Cells (e.g., PEO1) B 2. Treat with this compound (or vehicle control) A->B C 3. Incubate for 24h B->C D 4. Harvest & Fix Cells C->D E 5. Stain DNA (Propidium Iodide) D->E F 6. Flow Cytometry Analysis E->F G 7. Quantify Cell Cycle Phases (G1, S, G2/M) F->G

Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.

Detailed Experimental Protocols

Protocol 1: Cell Cytotoxicity Assay (e.g., MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of a compound.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PEO1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 200 µM) in fresh cell culture medium. Replace the existing medium in the wells with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at various concentrations (e.g., 1x and 2x IC50) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells using trypsin, then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Synergistic Interaction with DNA Damaging Agents

The synergy observed between this compound and Cisplatin, a DNA-damaging agent, is of significant clinical interest. By inhibiting NEK6, this compound likely arrests cells in the G2/M phase, a point at which they are particularly vulnerable to DNA damage. This prevents the cells from repairing the Cisplatin-induced DNA lesions, leading to enhanced cell death (apoptosis). This dual-action approach can significantly lower the effective dose of Cisplatin, potentially reducing its associated toxicity.[1][4][5]

G3 cluster_synergy Synergistic Action of this compound and Cisplatin Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage ZINC This compound NEK6 NEK6 ZINC->NEK6 G2M_Arrest G2/M Arrest DNA_Damage->G2M_Arrest Activates Checkpoint Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis NEK6->G2M_Arrest Prevents Exit DNA_Repair DNA Repair G2M_Arrest->DNA_Repair Inhibits G2M_Arrest->Apoptosis

Caption: Proposed synergistic pathway of this compound and Cisplatin leading to apoptosis.

Conclusion and Future Directions

This compound is a promising NEK6 inhibitor with demonstrated antiproliferative effects across multiple cancer cell lines. Its ability to induce cell cycle perturbation and synergize with standard-of-care agents like Cisplatin highlights its therapeutic potential. Future research should focus on elucidating the precise molecular determinants of its synergistic activity, conducting in vivo efficacy studies in relevant animal models, and expanding the investigation to a broader range of cancer types to fully characterize its clinical utility.

References

ZINC05007751: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 has been identified as a potent inhibitor of the NIMA-related kinase 6 (NEK6), a key regulator of mitotic progression.[1] Understanding the selectivity profile of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the kinase selectivity of this compound, detailed experimental methodologies for its characterization, and a visualization of its relevant signaling pathway.

Data Presentation: Kinase Selectivity Profile of this compound

This compound has been characterized as a potent inhibitor of NEK6 with an IC50 of 3.4 μM.[1][2] The compound has demonstrated high selectivity for NEK6 when screened against a limited panel of other NEK family kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)Selectivity Notes
NEK63.4Potent Inhibitor
NEK1-Very selective against NEK1[1]
NEK2-No significant activity observed[1]
NEK7-No significant activity observed[1]
NEK9-No significant activity observed[1]

Note: A comprehensive, quantitative kinase selectivity profile of this compound against a broad panel of kinases is not publicly available at the time of this report. The term "no significant activity" has not been quantitatively defined in the available literature (e.g., IC50 > 100 µM).

Experimental Protocols

The primary method used to determine the inhibitory activity of this compound against NEK6 is the LANCE-Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay.[2]

LANCE-Ultra Kinase Assay Protocol for NEK6 Inhibition

This protocol is a generalized representation based on standard LANCE-Ultra kinase assay procedures. Specific concentrations and incubation times may vary based on the detailed protocol from the primary literature.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
  • NEK6 Enzyme: Recombinant human NEK6 is diluted in kinase buffer to the desired concentration.
  • ULight™-labeled Substrate: A specific peptide substrate for NEK6, labeled with ULight™, is diluted in kinase buffer.
  • ATP Solution: Adenosine triphosphate (ATP) is diluted in kinase buffer to a concentration that is typically at or near the Km for the kinase.
  • This compound: The compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in kinase buffer.
  • Detection Reagents:
  • Europium-labeled Anti-phospho-substrate Antibody (Eu-Ab): An antibody specific for the phosphorylated substrate, labeled with a Europium (Eu) chelate, is diluted in LANCE Detection Buffer.
  • EDTA Solution: Ethylenediaminetetraacetic acid (EDTA) is prepared in LANCE Detection Buffer to stop the kinase reaction.

2. Assay Procedure:

  • In a 384-well microplate, the NEK6 enzyme and this compound at various concentrations are pre-incubated for a defined period at room temperature.
  • The kinase reaction is initiated by the addition of a mixture of the ULight™-labeled substrate and ATP.
  • The reaction is allowed to proceed for a specified duration at room temperature.
  • The reaction is terminated by the addition of EDTA solution.
  • The Eu-Ab is added to the wells.
  • The plate is incubated for a final period to allow for the binding of the antibody to the phosphorylated substrate.

3. Data Acquisition and Analysis:

  • The plate is read on a TR-FRET-compatible plate reader, with excitation at ~320-340 nm and emission at 665 nm (for ULight™) and 615 nm (for Europium).
  • The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to the donor (615 nm) emission.
  • The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.
  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualization

NEK6 Signaling Pathway in Mitosis

NEK6 is a crucial kinase in the regulation of mitotic progression. It is part of a signaling cascade initiated by the upstream kinase NEK9.[3][4] Once activated by NEK9, NEK6 (along with the highly similar NEK7) phosphorylates several downstream substrates that are essential for the proper formation and function of the mitotic spindle, as well as for the successful completion of cytokinesis.

NEK6_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors & Cellular Processes NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Phosphorylates & Activates This compound This compound This compound->NEK6 Inhibits Eg5 Eg5 (Kinesin) NEK6->Eg5 Phosphorylates Hsp72 Hsp72 NEK6->Hsp72 Phosphorylates Mklp2 Mklp2 (Kinesin) NEK6->Mklp2 Phosphorylates Spindle Mitotic Spindle Formation Eg5->Spindle Hsp72->Spindle Cytokinesis Cytokinesis Mklp2->Cytokinesis

Caption: NEK6 Mitotic Signaling Cascade.

Experimental Workflow: LANCE-Ultra Kinase Assay

The following diagram illustrates the key steps in the LANCE-Ultra TR-FRET kinase assay used to determine the inhibitory activity of this compound against NEK6.

LANCE_Workflow cluster_reagents Reagent Preparation cluster_procedure Assay Procedure cluster_readout Data Acquisition & Analysis Enzyme NEK6 Enzyme Preincubation 1. Pre-incubation: NEK6 + this compound Enzyme->Preincubation Inhibitor This compound Inhibitor->Preincubation Substrate_ATP ULight-Substrate + ATP Initiation 2. Initiate Reaction: Add ULight-Substrate + ATP Substrate_ATP->Initiation Detection_Reagents EDTA + Eu-Antibody Termination 3. Stop Reaction: Add EDTA Detection_Reagents->Termination Detection 4. Detection: Add Eu-Antibody Detection_Reagents->Detection Preincubation->Initiation Initiation->Termination Termination->Detection Read_Plate 5. Read TR-FRET Signal Detection->Read_Plate Analysis 6. Calculate % Inhibition & Determine IC50 Read_Plate->Analysis

Caption: LANCE-Ultra TR-FRET Experimental Workflow.

References

ZINC05007751: A Technical Guide to NEK6 Target Validation in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC05007751 has emerged as a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a protein kinase implicated in cell cycle regulation and overexpressed in numerous cancers. This technical guide provides an in-depth overview of the target validation of this compound in the context of cancer research. It consolidates key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to further investigate the therapeutic potential of this compound and the broader role of NEK6 in oncology.

Introduction

The Never-in-Mitosis A (NIMA)-related kinases (NEKs) are a family of serine/threonine kinases that play critical roles in the regulation of the cell cycle.[1] Among these, NEK6 has been identified as a key player in mitotic progression, including spindle formation and chromosome segregation.[2] Notably, NEK6 is frequently overexpressed in a variety of human cancers, and its elevated expression often correlates with poor patient prognosis, making it an attractive target for anticancer drug development.[3][4]

This compound is a small molecule inhibitor identified through virtual screening that has demonstrated potent and selective inhibition of NEK6.[5] This guide will detail the experimental evidence validating NEK6 as the target of this compound and the subsequent anti-cancer effects observed in preclinical studies.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (µM)Selectivity Notes
NEK6 3.4 Primary Target
NEK1> 100High Selectivity
NEK2> 100High Selectivity
NEK7> 100High Selectivity
NEK9> 100High Selectivity

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer85.5
PEO1Ovarian Cancer44.2
NCI-H1299Lung Cancer78.1
HCT-15Colon Cancer92.3

Table 3: Synergistic Anti-proliferative Effect of this compound with Cisplatin (B142131) in PEO1 Ovarian Cancer Cells

TreatmentIC50 of Cisplatin (µM)Combination Index (CI)
Cisplatin alone7.9-
Cisplatin + this compound (44 µM)0.1< 1 (Synergistic)

Experimental Protocols

LANCE-Ultra NEK6 Kinase Assay

This assay was utilized to determine the in vitro inhibitory activity of this compound against NEK6.

Principle: The LANCE-Ultra assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. It measures the phosphorylation of a ULight™-labeled substrate by the kinase. A europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight-acceptor and subsequent light emission, which is proportional to the kinase activity.

Protocol:

  • Reaction Setup: In a 384-well plate, the following components are added in order:

    • This compound or DMSO (vehicle control) at various concentrations.

    • Recombinant human NEK6 enzyme.

    • ULight™-labeled substrate peptide.

    • ATP to initiate the kinase reaction.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: A detection mix containing EDTA (to stop the kinase reaction) and the Eu-labeled anti-phospho-specific antibody is added.

  • Signal Measurement: The plate is incubated at room temperature for 60 minutes to allow for antibody binding, and the TR-FRET signal is read using a compatible plate reader (excitation: 320 nm, emission: 665 nm and 615 nm).

  • Data Analysis: The ratio of the emission signals (665 nm / 615 nm) is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (MDA-MB-231, PEO1, NCI-H1299, HCT-15) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound, cisplatin, or a combination of both. Control wells receive DMSO vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration. For synergy analysis, the Combination Index (CI) is calculated using software such as CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NEK6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core NEK6 Core Function cluster_downstream Downstream Effects PLK1 PLK1 NEK6 NEK6 PLK1->NEK6 Activates NEK9 NEK9 NEK9->NEK6 Activates STAT3 STAT3 NEK6->STAT3 Activates TGFb_Smad TGFβ/Smad Pathway NEK6->TGFb_Smad Inhibits Apoptosis_reg Apoptosis Regulation NEK6->Apoptosis_reg Regulates CellCycle Cell Cycle Progression NEK6->CellCycle Promotes STAT3->CellCycle Promotes TGFb_Smad->CellCycle Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_reg->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Apoptosis_reg->Bax Downregulates G2_M G2/M Transition CellCycle->G2_M This compound This compound This compound->NEK6 Inhibits

Caption: NEK6 Signaling Pathway in Cancer.

Experimental_Workflow cluster_invitro In Vitro Target Validation cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation KinaseAssay LANCE-Ultra NEK6 Kinase Assay ZINC_treatment_kinase Treat with this compound KinaseAssay->ZINC_treatment_kinase IC50_determination_kinase Determine IC50 ZINC_treatment_kinase->IC50_determination_kinase Data_Analysis Quantitative Analysis of Inhibition & Synergy IC50_determination_kinase->Data_Analysis CellCulture Cancer Cell Lines (MDA-MB-231, PEO1, etc.) MTT_Assay MTT Proliferation Assay CellCulture->MTT_Assay ZINC_treatment_cell Treat with this compound +/- Cisplatin MTT_Assay->ZINC_treatment_cell IC50_determination_cell Determine IC50 & CI ZINC_treatment_cell->IC50_determination_cell IC50_determination_cell->Data_Analysis Conclusion Target Validation: This compound inhibits NEK6 and has anti-cancer activity Data_Analysis->Conclusion

Caption: Experimental Workflow for this compound Target Validation.

Conclusion

The data presented in this technical guide provide a robust validation of NEK6 as a therapeutic target in cancer and establish this compound as a potent and selective inhibitor of this kinase. The in vitro kinase assays demonstrate direct inhibition of NEK6 with a micromolar IC50 value and high selectivity over other NEK family members.[5] Furthermore, this compound exhibits anti-proliferative activity across a panel of cancer cell lines derived from various tissues.[5] Of significant therapeutic interest is the observed synergy between this compound and the conventional chemotherapeutic agent cisplatin in an ovarian cancer cell line.[5] This suggests a potential role for this compound in combination therapies to overcome drug resistance or enhance the efficacy of existing treatments. The detailed experimental protocols and visual representations of the NEK6 signaling pathway and experimental workflows provided herein serve as a valuable resource for researchers aiming to build upon these findings and further explore the clinical potential of NEK6 inhibition in cancer therapy.

References

Unlocking Synergistic Power: A Technical Guide to the Combined Effect of ZINC05007751 and Cisplatin in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the potent synergistic effect of the novel NEK6 inhibitor, ZINC05007751, when used in combination with the conventional chemotherapeutic agent, cisplatin (B142131), in BRCA2 mutated ovarian cancer cells. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the quantitative data, experimental protocols, and underlying signaling pathways that characterize this promising therapeutic strategy.

The NIMA-related kinase 6 (NEK6) is a crucial regulator of the cell cycle, and its overexpression has been implicated in the progression of various cancers. This compound has been identified as a potent and selective inhibitor of NEK6.[1] This guide synthesizes the key findings from the seminal study by De Donato et al. (2018), which first described the anti-tumor activity of this compound and its synergistic relationship with cisplatin.

Quantitative Analysis of Synergistic Efficacy

The combination of this compound and cisplatin has demonstrated a significant enhancement in cytotoxic effects against the BRCA2-mutated human ovarian cancer cell line, PEO1. The synergistic relationship is most pronounced at specific concentrations, leading to a substantial reduction in the half-maximal inhibitory concentration (IC50) of cisplatin.

Treatment GroupIC50 of Cisplatin (μM)Fold Reduction in Cisplatin IC50Synergistic Effect
Cisplatin alone7.9--
This compound (44 μM) + Cisplatin0.179-foldStrongest Synergy

Table 1: Synergistic effect of this compound on Cisplatin IC50 in PEO1 cells.

The data clearly indicates that the presence of this compound dramatically sensitizes the ovarian cancer cells to cisplatin, thereby achieving a comparable therapeutic effect at a significantly lower and potentially less toxic dose of cisplatin.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of these findings, the following are detailed methodologies for the key experiments performed.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound and cisplatin, both individually and in combination, and to quantify their synergistic interaction.

Methodology:

  • Cell Culture: PEO1 (BRCA2-mutated human ovarian cancer) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cisplatin was dissolved in 0.9% NaCl solution.

  • Cell Seeding: PEO1 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with increasing concentrations of this compound (ranging from 6 to 190 µM) or cisplatin alone, or in combination at fixed ratios.

  • Incubation: The treated cells were incubated for 72 hours.

  • Cell Viability Assay (MTT Assay):

    • After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) was added to each well.

    • The plates were incubated for an additional 4 hours at 37°C.

    • The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined using non-linear regression analysis. The synergistic effect was quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle distribution of PEO1 cells.

Methodology:

  • Cell Treatment: PEO1 cells were treated with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound with cisplatin is rooted in the inhibition of NEK6, a kinase that plays a pivotal role in cell cycle progression and DNA damage response. The following diagrams illustrate the proposed mechanism and experimental workflows.

Synergistic_Mechanism cluster_0 Standard Cisplatin Action cluster_1 This compound Action Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair_Inhibition Inhibition of DNA Repair This compound This compound NEK6 NEK6 This compound->NEK6 inhibits CellCycle_Arrest Cell Cycle Arrest (G2/M Phase) NEK6->CellCycle_Arrest promotes progression NEK6->DNA_Repair_Inhibition enables CellCycle_Arrest->Apoptosis enhances DNA_Repair_Inhibition->DNA_Damage

Caption: Proposed synergistic mechanism of this compound and cisplatin.

Experimental_Workflow start Start cell_culture PEO1 Cell Culture start->cell_culture drug_treatment Treatment with this compound, Cisplatin, or Combination cell_culture->drug_treatment incubation 72h Incubation drug_treatment->incubation cell_cycle_analysis Cell Cycle Analysis (24h Treatment) drug_treatment->cell_cycle_analysis mtt_assay MTT Assay incubation->mtt_assay data_analysis IC50 & Combination Index Calculation mtt_assay->data_analysis end End data_analysis->end flow_cytometry Flow Cytometry cell_cycle_analysis->flow_cytometry cycle_phase_quantification Quantification of Cell Cycle Phases flow_cytometry->cycle_phase_quantification cycle_phase_quantification->end

Caption: Workflow for evaluating the synergistic effects.

Conclusion

The combination of this compound and cisplatin presents a compelling strategy for the treatment of BRCA2-mutated ovarian cancer. The potent synergistic interaction, characterized by a significant reduction in the required dose of cisplatin, offers the potential for enhanced therapeutic efficacy with a more favorable safety profile. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of oncology. Future investigations should focus on in vivo validation of these findings and a deeper exploration of the molecular signaling cascades involved.

References

Methodological & Application

Application Notes and Protocols for ZINC05007751 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 is a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2][3][4][5] Overexpression of NEK6 has been observed in various human cancers, making it an attractive therapeutic target.[6] this compound has demonstrated antiproliferative activity against a panel of human cancer cell lines and exhibits synergistic effects with standard chemotherapeutic agents, highlighting its potential in oncology research and drug development.[1][3][5]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing its biological activity and data presentation guidelines.

Data Presentation

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from published studies.

ParameterValueSource
Target NEK6 (NIMA-related kinase 6)[1][2][3][4][5]
IC50 (NEK6 kinase assay) 3.4 µM[1][2][3]
Selectivity Selective for NEK1 and NEK6 over NEK2, NEK7, and NEK9[1][2][4]
Cell LineCancer TypeIC50 (µM)
MDA-MB-231 Breast Cancer< 100
PEO1 Ovarian Cancer< 100
NCI-H1299 Lung Cancer< 100
HCT-15 Colorectal Cancer< 100
Cell LineTreatmentEffect
PEO1 This compoundPerturbation of the cell cycle
PEO1 (BRCA2 mutated) This compound + CisplatinSynergistic antiproliferative effect
PEO1 (BRCA2 mutated) This compound + PaclitaxelSynergistic antiproliferative effect

Signaling Pathways and Experimental Workflows

NEK6 Signaling Pathway in Cell Cycle Progression

NEK6 is a key regulator of mitotic events. Its activation and subsequent phosphorylation of downstream targets are essential for proper spindle formation and cytokinesis. Inhibition of NEK6 by this compound disrupts these processes, leading to cell cycle arrest and inhibition of proliferation.

NEK6_Signaling cluster_upstream Upstream Regulation cluster_nek6 NEK6 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTKs->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTKs->RAS_RAF_MEK_ERK NEK9 NEK9 PI3K_Akt_mTOR->NEK9 Activates RAS_RAF_MEK_ERK->NEK9 Activates NEK6_inactive Inactive NEK6 NEK9->NEK6_inactive Phosphorylates NEK6_active Active NEK6 NEK6_inactive->NEK6_active Activation Mitotic_Progression Mitotic Progression (Spindle Formation, Cytokinesis) NEK6_active->Mitotic_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis NEK6_active->Apoptosis_Inhibition Contributes to Cell_Proliferation Cell Proliferation Mitotic_Progression->Cell_Proliferation This compound This compound This compound->NEK6_active Inhibits

Caption: NEK6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assessment

A standard workflow for determining the effect of this compound on cancer cell viability using an MTT assay.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat with varying concentrations of This compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocols

Preparation of this compound Stock Solution

Note: It is recommended to prepare fresh solutions for experiments as the compound may be unstable in solution.[1]

  • Solvent: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM or 20 mM stock solution.

  • Solubility: The solubility of this compound in DMSO is at least 61 mg/mL (~200 mM).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • Cancer cell line (e.g., PEO1)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., a concentration close to the IC50) for 24, 48, or 72 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Drug Synergy Assay

This protocol provides a general framework for assessing the synergistic effects of this compound with other chemotherapeutic agents (e.g., Cisplatin) using the Combination Index (CI) method based on the Chou-Talalay principle.

Procedure:

  • Determine IC50 values: First, determine the IC50 values of this compound and the other drug (e.g., Cisplatin) individually in the chosen cell line (e.g., PEO1) using the MTT assay as described above.

  • Combination Treatment: Design a combination experiment where the two drugs are mixed at a constant ratio (e.g., based on their IC50 ratio) and then serially diluted. Alternatively, a checkerboard matrix of different concentrations of both drugs can be used.

  • Cell Viability Assay: Perform the MTT assay with the combination treatments as described above.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Conclusion

This compound is a valuable research tool for investigating the role of NEK6 in cancer biology and for exploring novel combination therapies. The protocols provided here offer a starting point for in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for ZINC05007751 Dissolution in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZINC05007751 is a potent and selective inhibitor of the NIMA-related kinase NEK6, demonstrating antiproliferative activity against a variety of human cancer cell lines.[1][2][3][4][5][6] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock solutions, and subsequent dilution for cell-based experiments. Adherence to these guidelines is essential due to the compound's limited solubility in aqueous solutions and its instability in solution.[1]

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in various solvents. The following table summarizes the quantitative solubility data from different suppliers. It is consistently reported that Dimethyl Sulfoxide (DMSO) is the most effective solvent for this compound. The compound is insoluble in water and ethanol.[4][7]

SolventConcentration (mg/mL)Molar Concentration (mM)Special ConditionsSource
DMSO8.3327.37Ultrasonic and warming to 60°C required. Use newly opened DMSO.[1][2]
DMSO929.57Use fresh, moisture-free DMSO.[4]
DMSO61200.46Use fresh, moisture-free DMSO.[4][7]
WaterInsoluble--[4][7]
EthanolInsoluble--[4][7]

Note: The variability in reported DMSO solubility may be attributed to batch-to-batch differences or variations in experimental conditions. It is recommended to start with the lower concentration range and adjust as needed. The use of fresh, anhydrous grade DMSO is crucial as the solvent is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1][4]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 304.3 g/mol )[2][4]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.043 mg of the compound.

  • Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.043 mg of compound.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

  • Warming and Sonication: To achieve complete dissolution, warm the solution to 60°C using a water bath or heat block.[1][2] Intermittently, place the vial in an ultrasonic bath for 5-10 minute cycles.[1][2]

  • Visual Inspection: Continue the process of warming, vortexing, and sonication until the solution is clear and free of any visible particulates.

  • Storage: Once completely dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4] It is highly recommended to prepare fresh solutions for optimal results, as the compound is unstable in solution.[1]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays. It is important to minimize the final concentration of DMSO in the cell culture medium, as DMSO can have cytotoxic effects at concentrations as low as 1-2%.[8]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is below 0.5% (v/v) to minimize solvent-induced cytotoxicity. If higher concentrations of this compound are required, a vehicle control with the same final DMSO concentration should be included in the experiment.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately for treating cells.[1]

Mandatory Visualization

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add fresh DMSO weigh->add_dmso Calculate volume vortex Vortex vigorously add_dmso->vortex heat_sonicate Warm (60°C) & Sonicate vortex->heat_sonicate check_sol Visually inspect for clarity heat_sonicate->check_sol Repeat if needed aliquot_store Aliquot & Store (-80°C) check_sol->aliquot_store Completely dissolved thaw Thaw stock aliquot aliquot_store->thaw For Assay serial_dilute Serially dilute in medium thaw->serial_dilute final_dmso Ensure final DMSO < 0.5% serial_dilute->final_dmso use_immediately Use immediately in assay final_dmso->use_immediately

Caption: Workflow for dissolving this compound and preparing solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended solvent and handling procedures for the NEK6 inhibitor, ZINC05007751 (CAS: 591239-68-8). Adherence to these protocols is crucial for ensuring the compound's stability and obtaining reliable experimental results.

Compound Information

IdentifierValue
ZINC ID This compound
Synonyms NEK6 inhibitor 8, (5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile
CAS Number 591239-68-8
Molecular Formula C₁₈H₁₂N₂O₃
Molecular Weight 304.3 g/mol

Solvent Recommendations

The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). Several suppliers have reported solubility data for this compound in DMSO, as summarized in the table below. It is important to note that the compound is reported to be insoluble in water and ethanol[1].

Table 1: Solubility of this compound in DMSO

SupplierConcentration (mg/mL)Molar Concentration (mM)Special Conditions
MedchemExpress8.3327.37Ultrasonic, warming, and heat to 60°C may be required. Use newly opened DMSO.[2]
AbMole BioScience8.33Not SpecifiedUltrasonic, warming, and heat to 60°C may be required.[3]
Selleck Chemicals929.57Use fresh DMSO as moisture can reduce solubility.[1]
Selleck Chemicals61200.46Use fresh DMSO as moisture can reduce solubility.[1]

Note: The variability in reported solubility may be due to differences in the crystalline form of the compound, purity, and the specific batch. It is always recommended to perform a solubility test for each new batch of the compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 328.62 µL of DMSO to 1 mg of this compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

    • If necessary, gently warm the solution in a water bath or on a heat block set to a maximum of 60°C until the solid is completely dissolved[2][3]. Caution: Avoid excessive heating, as it may degrade the compound.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[1]. It is noted that the compound may be unstable in solution, and freshly prepared solutions are recommended[2].

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the DMSO stock solution into aqueous buffers or cell culture media for in vitro assays.

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer or cell culture medium

  • Sterile tubes

  • Pipettes

Procedure:

  • Thawing: Thaw a vial of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the DMSO stock solution with the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause precipitation.

  • Immediate Use: Use the prepared working solutions immediately for optimal results, as the compound's stability in aqueous solutions may be limited[2].

Visualization of the Solvent Selection and Solution Preparation Workflow

The following diagram illustrates the logical workflow for selecting a solvent and preparing solutions of this compound.

G Workflow for this compound Solution Preparation cluster_0 Solvent Selection cluster_1 Stock Solution Preparation cluster_2 Working Solution Preparation A Identify Compound (this compound) B Review Solubility Data A->B C Primary Solvent: DMSO B->C Recommended D Secondary Solvents: Insoluble in Water & Ethanol B->D Not Recommended E Weigh Compound C->E F Add Fresh DMSO E->F G Aid Dissolution (Vortex, Sonicate, Warm) F->G H Store at -20°C or -80°C G->H I Thaw Stock Solution H->I J Dilute in Aqueous Buffer/ Cell Culture Medium I->J K Ensure Final DMSO % is Low J->K L Use Immediately K->L

References

ZINC05007751: Application Notes and Protocols for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of ZINC05007751, a potent inhibitor of NIMA-related kinase NEK6. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Chemical and Physical Properties

This compound is a small molecule inhibitor with demonstrated antiproliferative activity against various human cancer cell lines. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C18H12N2O3[1][2][3][4]
Molecular Weight 304.30 g/mol [1][2][3][4]
CAS Number 591239-68-8[1][2][3][4]
Appearance Brown to black solid[1]
Purity ≥98%[3]

Stock Solution Preparation

Critical Note: this compound is unstable in solution. It is strongly recommended to prepare fresh solutions for each experiment.[1]

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO). Use newly opened, anhydrous DMSO to avoid hygroscopic effects that can significantly impact solubility.[1][2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.043 mg of the compound.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube. For 3.043 mg, add 1 mL of DMSO.

  • Dissolution: To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath and warm the solution to 60°C.[1][4] Ensure the solid is completely dissolved before use.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.

Stock Solution Preparation Table:

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.3043 mg1.5215 mg3.043 mg
10 mM 3.043 mg15.215 mg30.43 mg
20 mM 6.086 mg30.43 mg60.86 mg

Storage of Stock Solutions

Due to the compound's instability in solution, long-term storage of stock solutions is not recommended.[1] If temporary storage is unavoidable, follow the guidelines in Table 3.

Storage ConditionDurationNotes
-20°C Up to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3][5]
-80°C Up to 1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]
4°C (in the dark) Not Recommended[2]

Solid Compound Storage: The solid form of this compound should be stored at 4°C and protected from light.[1][4]

Experimental Protocols and Biological Activity

This compound is a potent and selective inhibitor of NEK6, a kinase involved in cell cycle progression.[1][6][7] It has shown antiproliferative effects in various cancer cell lines and can act synergistically with other chemotherapeutic agents like Cisplatin.[1][3]

In Vitro Cell-Based Assay Workflow:

The following diagram illustrates a general workflow for evaluating the antiproliferative activity of this compound in cancer cell lines.

experimental_workflow prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions of this compound prep->treat seed Seed Cancer Cell Lines (e.g., MDA-MB-231, PEO1) seed->treat incubate Incubate for 24 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze

Caption: Workflow for determining the IC50 of this compound in cancer cells.

Reported IC50 Values:

Cell LineIC50 (µM)Incubation Time
NEK6 (in vitro kinase assay)3.4 µMN/A[1][2][4][6]
MDA-MB-231< 100 µM24 hours[1]
PEO1< 100 µM24 hours[1]
NCI-H1299< 100 µM24 hours[1]
HCT-15< 100 µM24 hours[1]

Signaling Pathway Context:

This compound exerts its effect by inhibiting NEK6, a key regulator of mitosis. The simplified diagram below illustrates the point of inhibition.

signaling_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M NEK6 NEK6 Kinase G2->NEK6 M->G1 NEK6->M Promotes ZINC This compound ZINC->NEK6 Inhibits

Caption: this compound inhibits NEK6, a promoter of mitotic entry.

Disclaimer: This information is for research use only and is not intended for human or veterinary use. The protocols and data provided are based on publicly available information and should be adapted and validated for specific experimental setups.

References

Application Notes and Protocols for ZINC05007751 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 is a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2][3][4] Overexpression of NEK6 has been implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target. This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines and exhibits synergistic effects with standard chemotherapeutic agents, highlighting its potential in oncology research and drug development.[1][2][3][4]

These application notes provide a comprehensive overview of the working concentrations of this compound, its mechanism of action, and detailed protocols for its use in cancer cell line-based assays.

Data Presentation

In Vitro Efficacy of this compound

This compound has been shown to inhibit the enzymatic activity of NEK6 with a half-maximal inhibitory concentration (IC50) of 3.4 μM.[1][2][3][4] Its antiproliferative effects have been evaluated in several human cancer cell lines. While the primary literature does not provide a table with precise IC50 values for each cell line, it is reported that after 24 hours of treatment, the IC50 values are below 100 μM for the cell lines listed in the table below. The values can be estimated from the dose-response curves available in the source publication.

Cancer TypeCell LineReported IC50 (24h)
Breast CancerMDA-MB-231< 100 µM
Ovarian CancerPEO1< 100 µM
Lung CancerNCI-H1299< 100 µM
Colon CancerHCT-15< 100 µM
Synergistic Effects with Chemotherapeutics

This compound has demonstrated a synergistic effect when used in combination with cisplatin (B142131) and paclitaxel (B517696) in the BRCA2-mutated ovarian cancer cell line, PEO1. A notable observation was the significant reduction of the cisplatin IC50 from 7.9 µM to 0.1 µM when combined with 44 µM of this compound.[1]

Mechanism of Action: NEK6 Inhibition

This compound exerts its anticancer effects by targeting NEK6, a key regulator of mitotic progression. NEK6 is activated by NEK9 and is involved in the proper formation of the mitotic spindle and the metaphase-to-anaphase transition. By inhibiting NEK6, this compound disrupts these critical mitotic events, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

NEK6_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Activates Mitotic_Spindle Mitotic Spindle Formation NEK6->Mitotic_Spindle Promotes STAT3 STAT3 Activation NEK6->STAT3 Activates This compound This compound This compound->NEK6 Inhibits Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Enables Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition leads to

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)

  • Complete growth medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 200 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of NEK6 and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NEK6, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., GAPDH) to normalize the data.

Conclusion

This compound is a valuable research tool for investigating the role of NEK6 in cancer biology. The provided protocols offer a framework for studying its antiproliferative and cell cycle-disrupting effects. Further investigation into its in vivo efficacy and detailed mechanism of action is warranted to fully elucidate its therapeutic potential. When using this compound, it is recommended to perform dose-response experiments to determine the optimal working concentration for each specific cancer cell line and experimental setup.

References

Application Notes and Protocols for ZINC05007751 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ZINC05007751, a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), in various cell-based assays. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.

Introduction to this compound

This compound is a small molecule inhibitor of NEK6 with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM.[1][2] It has demonstrated antiproliferative activity against a range of human cancer cell lines and exhibits synergistic effects with chemotherapeutic agents like cisplatin (B142131) and paclitaxel (B517696) in BRCA2-mutated ovarian cancer cells.[1] this compound is a valuable tool for studying the biological roles of NEK6 in cell cycle progression, mitosis, and tumorigenesis. Due to its instability in solution, it is recommended to prepare fresh solutions of this compound for each experiment.[1]

NEK6 Signaling Pathway

NEK6 is a serine/threonine kinase that plays a critical role in the G2/M transition and the execution of mitosis. It is involved in centrosome separation, spindle formation, and cytokinesis. Dysregulation of NEK6 is implicated in various cancers, making it an attractive therapeutic target. The following diagram illustrates a simplified overview of the NEK6 signaling pathway.

NEK6_Signaling_Pathway NEK6 Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effects NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Activates Spindle_Formation Mitotic Spindle Formation NEK6->Spindle_Formation Cell_Cycle_Progression Cell Cycle Progression (G2/M) NEK6->Cell_Cycle_Progression Cytokinesis Cytokinesis NEK6->Cytokinesis Apoptosis_Inhibition Inhibition of Apoptosis NEK6->Apoptosis_Inhibition This compound This compound This compound->NEK6 Inhibits

Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound in various cell-based assays.

Parameter Value Cell Lines Assay Type Treatment Duration Reference
IC50 (NEK6 Kinase Activity) 3.4 µM-In vitro kinase assay-[1][2]
Antiproliferative Activity (IC50) < 100 µMMDA-MB-231, PEO1, NCI-H1299, HCT-15Cell Growth Assay24 hours[1]
Synergistic Effect (with Cisplatin) Reduces Cisplatin IC50 from 7.9 to 0.1 µMPEO1Combination TherapyNot specified[1]

Experimental Protocols

Cell Proliferation Assay (MTT/XTT or equivalent)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Workflow:

Cell_Proliferation_Workflow Cell Proliferation Assay Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (24h) Seed_Cells->Treat_Cells Add_Reagent Add MTT/XTT reagent Treat_Cells->Add_Reagent Incubate Incubate Add_Reagent->Incubate Read_Absorbance Read absorbance Incubate->Read_Absorbance

Caption: Workflow for the cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. It is recommended to prepare fresh dilutions in culture medium immediately before use.

  • Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible for MTT.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Workflow:

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Seed_Cells Seed cells in 6-well plate Treat_Cells Treat with this compound (24-48h) Seed_Cells->Treat_Cells Harvest_Fix Harvest & Fix in Ethanol (B145695) Treat_Cells->Harvest_Fix Stain_PI Stain with PI/RNase Harvest_Fix->Stain_PI Analyze_FCM Analyze by Flow Cytometry Stain_PI->Analyze_FCM

Caption: Workflow for cell cycle analysis.

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be sub-confluent at the time of harvest.

  • Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 to 48 hours .

  • Cell Harvest: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Workflow:

Apoptosis_Workflow Apoptosis Assay Workflow Seed_Cells Seed cells in 6-well plate Treat_Cells Treat with this compound (24-72h) Seed_Cells->Treat_Cells Harvest_Wash Harvest & Wash cells Treat_Cells->Harvest_Wash Stain_AnnexinV_PI Stain with Annexin V/PI Harvest_Wash->Stain_AnnexinV_PI Analyze_FCM Analyze by Flow Cytometry Stain_AnnexinV_PI->Analyze_FCM Western_Blot_Workflow Western Blot Workflow Cell_Treatment Treat cells with this compound Cell_Lysis Lyse cells & Quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

References

Application Notes and Protocols for the Combined Use of ZINC05007751 and Paclitaxel in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 is a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6) with an IC50 of 3.4 μM.[1] NEK6 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis, and its overexpression has been implicated in various human cancers. Paclitaxel (B517696) is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3][4][5][6] Preclinical evidence suggests that the combination of this compound and paclitaxel can exert a synergistic cytotoxic effect in specific cancer cell types, such as BRCA2-mutated ovarian cancer cells.[1][7] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this drug combination.

Rationale for Combination Therapy

The synergistic interaction between this compound and paclitaxel is hypothesized to stem from their distinct but complementary mechanisms of action targeting the mitotic machinery. Paclitaxel's disruption of microtubule dynamics leads to a prolonged mitotic arrest. NEK6 is essential for proper spindle formation and chromosome segregation. Inhibition of NEK6 by this compound can further exacerbate mitotic defects, leading to enhanced cell death in cancer cells that are already under mitotic stress from paclitaxel treatment. This combination may also overcome potential resistance mechanisms to paclitaxel.

Data Presentation

The following tables summarize the key quantitative data regarding this compound and its synergistic interaction with paclitaxel.

Table 1: In Vitro Activity of this compound

CompoundTargetIC50 (µM)Cell LineAssayReference
This compoundNEK63.4-LANCE-Ultra NEK6 kinase assay[2][4]

Table 2: Synergistic Effect of this compound and Paclitaxel in PEO1 Ovarian Cancer Cells

TreatmentPaclitaxel Concentration (nM)Paclitaxel IC50 (nM)Fold Change in Paclitaxel IC50InterpretationReference
Paclitaxel alone-7.0 ± 0.001--[2][4]
Paclitaxel + this compound10.64 ± 0.05710.9Synergistic[2][4]

Note: The specific concentration of this compound used to achieve this synergistic effect was not explicitly stated in the source material. Researchers should determine the optimal concentration of this compound for synergy in their specific cell line of interest.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel, both individually and in combination.

Materials:

  • Cancer cell line of interest (e.g., PEO1, MDA-MB-231, NCI-H1299, HCT-15)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (prepare stock solution in DMSO)

  • Paclitaxel (prepare stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and paclitaxel in complete culture medium.

  • For single-agent IC50 determination: Add 100 µL of varying concentrations of this compound or paclitaxel to the respective wells.

  • For combination studies: Add this compound and paclitaxel at a constant ratio or at fixed concentrations of one drug while varying the other. It is recommended to test different administration schedules (co-administration, sequential addition).

  • Include untreated control wells (medium with DMSO vehicle) and blank wells (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following treatment with this compound and paclitaxel.

Materials:

  • 6-well plates

  • This compound and paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound, paclitaxel, or the combination for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the synergistic effect, such as the impact on cell cycle and apoptotic proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NEK6, anti-phospho-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, paclitaxel, or the combination for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model (Proposed Protocol)

This is a general protocol for evaluating the in vivo efficacy of the this compound and paclitaxel combination. Specific dosages and treatment schedules will need to be optimized.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • This compound formulated for in vivo administration

  • Paclitaxel formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).

  • Administer treatments according to a predetermined schedule. The route of administration for this compound will depend on its formulation (e.g., oral gavage, intraperitoneal injection). Paclitaxel is typically administered intravenously or intraperitoneally.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

Signaling Pathway Diagrams

NEK6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core NEK6 Core Function cluster_downstream Downstream Effects NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Activates CHK1_CHK2 CHK1/CHK2 CHK1_CHK2->NEK6 Phosphorylates Eg5 Eg5 (Kinesin) NEK6->Eg5 Phosphorylates TGFb TGFβ/Smad Pathway NEK6->TGFb Inhibits STAT3 STAT3 Pathway NEK6->STAT3 Activates Apoptosis Apoptosis Inhibition NEK6->Apoptosis CellCycle Cell Cycle Progression NEK6->CellCycle Spindle Mitotic Spindle Formation Eg5->Spindle This compound This compound This compound->NEK6 Inhibits Combination_Therapy_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cancer Cell Culture (e.g., PEO1) Treatment Treat with this compound, Paclitaxel, or Combination CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot IC50 Determine IC50 & Combination Index Viability->IC50 Protein Analyze Protein Expression WesternBlot->Protein Xenograft Establish Xenograft Tumor Model IC50->Xenograft Inform In Vivo Dosing Treatment_invivo Administer Drug Combination Xenograft->Treatment_invivo TumorGrowth Monitor Tumor Growth & Toxicity Treatment_invivo->TumorGrowth Analysis Ex Vivo Tumor Analysis TumorGrowth->Analysis Synergistic_Mechanism Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules This compound This compound NEK6 NEK6 Inhibition This compound->NEK6 MitoticArrest Prolonged Mitotic Arrest Microtubules->MitoticArrest SpindleDefects Defective Spindle Formation NEK6->SpindleDefects Apoptosis Enhanced Apoptosis (Synergistic Effect) MitoticArrest->Apoptosis SpindleDefects->Apoptosis

References

Assessing NEK6 Inhibition with ZINC05007751: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the inhibitory activity of ZINC05007751 against the serine/threonine kinase NEK6. This document includes an overview of NEK6 signaling, detailed experimental protocols for in vitro and cell-based assays, and a summary of key quantitative data.

Introduction to NEK6

NIMA-related kinase 6 (NEK6) is a crucial regulator of mitotic progression, playing a significant role in centrosome separation, spindle formation, and the metaphase-to-anaphase transition.[1] Its overexpression has been linked to various human cancers, including those of the breast, lung, colon, and ovaries, making it an attractive therapeutic target.[1][2][3] NEK6 is involved in several critical signaling pathways, including the DNA damage response and the TGFβ/Smad pathway, and has been shown to contribute to tumorigenesis by promoting cell proliferation and inhibiting apoptosis.[1][2][4][5]

This compound has been identified as a potent and selective inhibitor of NEK6, demonstrating anti-proliferative effects in various cancer cell lines and synergistic activity with existing chemotherapeutic agents.[6][7][8]

NEK6 Signaling Pathways

NEK6 functions within a complex network of signaling pathways that regulate cell cycle and tumorigenesis. The diagram below illustrates some of the key pathways involving NEK6.

NEK6_Signaling_Pathways cluster_upstream Upstream Regulation cluster_nek6 NEK6 Core cluster_downstream Downstream Effects DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 NEK6 NEK6 Chk1/Chk2->NEK6 Inhibition STAT3 STAT3 NEK6->STAT3 Activation Smad4 Smad4 NEK6->Smad4 Blocks Nuclear Translocation Cell Cycle Progression Cell Cycle Progression NEK6->Cell Cycle Progression Tumorigenesis Tumorigenesis STAT3->Tumorigenesis TGFβ Receptor TGFβ Receptor TGFβ Receptor->Smad4 Apoptosis Apoptosis Smad4->Apoptosis Cell Cycle Progression->Tumorigenesis This compound This compound This compound->NEK6 Inhibition

Figure 1: Simplified NEK6 Signaling Pathways and Point of Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against NEK6 has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

Parameter Value Assay Type Reference
IC50 vs. NEK63.4 µMLANCE-Ultra TR-FRET Kinase Assay[6][8][9][10]
Table 1: In Vitro Inhibitory Activity of this compound against NEK6.
Cell Line Cancer Type IC50 (µM) Reference
MDA-MB-231Breast Cancer< 100[6]
PEO1Ovarian Cancer< 100[6]
NCI-H1299Lung Cancer< 100[6]
HCT-15Colon Cancer< 100[6]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines.
Kinase Selectivity Reference
NEK1Selective[6][10]
NEK2Not Significant[6][10]
NEK7Not Significant[6][10]
NEK9Not Significant[6][10]
Table 3: Kinase Selectivity Profile of this compound.

Experimental Workflow

The assessment of this compound as a NEK6 inhibitor follows a logical progression from in vitro biochemical assays to cell-based functional assays.

experimental_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Synergy Studies A NEK6 Kinase Assay (e.g., TR-FRET) Determine IC50 B Kinase Selectivity Profiling Assess off-target effects A->B C Cell Proliferation Assay (e.g., MTT, CCK-8) Determine cellular IC50 B->C Proceed if potent and selective D Cell Cycle Analysis (Flow Cytometry) Assess effects on cell cycle progression C->D E Western Blot Analysis Evaluate downstream signaling effects D->E F Combination Index (CI) Assay Evaluate synergy with other drugs (e.g., Cisplatin) E->F Proceed to investigate combination therapies

Figure 2: Experimental Workflow for Assessing NEK6 Inhibition by this compound.

Detailed Experimental Protocols

In Vitro NEK6 Kinase Assay (TR-FRET)

This protocol is adapted from the LANCE® Ultra TR-FRET kinase assay methodology.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NEK6.

Materials:

  • Recombinant human NEK6 enzyme

  • ULight™-labeled peptide substrate (e.g., ULight™-p70S6K (Thr389))[11]

  • Europium-labeled anti-phospho-substrate antibody

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • This compound (prepare fresh serial dilutions in DMSO)[6]

  • 384-well white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the microplate wells.

    • Add 5 µL of the NEK6 enzyme solution (at 2x final concentration) to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a mixture containing the ULight™-peptide substrate and ATP (both at 4x final concentration) to each well. The final ATP concentration should be at its Km value for NEK6.[11]

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the Europium-labeled antibody solution (at 2x final concentration) in detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PEO1)

  • Complete cell culture medium

  • This compound (prepare fresh dilutions in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

    • Incubate for 24 to 72 hours.[6]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., PEO1)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of NEK6 downstream targets.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-NEK6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus untreated samples.

Conclusion

The protocols and data presented provide a robust framework for the comprehensive assessment of this compound as a NEK6 inhibitor. From initial biochemical characterization to detailed cellular mechanism of action studies, these guidelines will enable researchers to further explore the therapeutic potential of targeting NEK6 in oncology and other relevant disease areas. It is important to note that this compound is unstable in solution, and freshly prepared solutions are recommended for all experiments.[6]

References

ZINC05007751: A Promising NEK6 Inhibitor for Cell Cycle Regulation Studies and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 is a potent and selective small molecule inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2] Dysregulation of NEK6 is implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target. This compound has demonstrated significant antiproliferative activity against a panel of human cancer cell lines and exhibits synergistic effects with conventional chemotherapeutic agents, highlighting its potential as a valuable tool for cancer research and drug development. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in cell-based assays.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of NEK6 kinase activity. NEK6 is a key regulator of the G2/M phase of the cell cycle, where it is involved in centrosome separation, spindle formation, and chromosome segregation.[3][4][5][6][7] By inhibiting NEK6, this compound disrupts these critical mitotic events, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

dot

NEK6_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Progression NEK9 NEK9 G2_Phase->NEK9 NEK6 NEK6 NEK9->NEK6 Activates Spindle_Formation Proper Spindle Formation NEK6->Spindle_Formation Chromosome_Segregation Accurate Chromosome Segregation Spindle_Formation->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis M_Phase_Progression Mitotic Progression Cytokinesis->M_Phase_Progression Cell_Cycle_Arrest G2/M Arrest This compound This compound This compound->NEK6 Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of NEK6 in cell cycle progression and the inhibitory action of this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound is a potent inhibitor of NEK6 with a half-maximal inhibitory concentration (IC50) in the low micromolar range.

KinaseIC50 (µM)
NEK63.4

Table 1: In vitro inhibitory activity of this compound against NEK6.[1][2]

Antiproliferative Activity

This compound has been shown to inhibit the growth of a variety of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer< 100
PEO1Ovarian Cancer< 100
NCI-H1299Lung Cancer< 100
HCT-15Colon Cancer< 100

Table 2: Antiproliferative activity of this compound against various human cancer cell lines after 72 hours of treatment, as determined by the Sulforhodamine B (SRB) assay.[1]

Synergistic Effects with Chemotherapeutic Agents

This compound demonstrates synergistic anticancer effects when used in combination with standard chemotherapeutic drugs in the PEO1 ovarian cancer cell line.

CombinationIC50 of Cisplatin (µM)Combination Index (CI)
Cisplatin alone7.9N/A
This compound (44 µM) + Cisplatin0.1< 1 (Synergistic)

Table 3: Synergistic effect of this compound in combination with Cisplatin on the PEO1 ovarian cancer cell line.[1]

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay using Sulforhodamine B (SRB)

This protocol is used to determine the cytotoxic effect of this compound on adherent cancer cell lines.

dot

SRB_Workflow cluster_workflow SRB Assay Workflow Seed_Cells 1. Seed cells in 96-well plates Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat 3. Treat with this compound Incubate_24h->Treat Incubate_72h 4. Incubate for 72h Treat->Incubate_72h Fix 5. Fix cells with TCA Incubate_72h->Fix Stain 6. Stain with SRB dye Fix->Stain Wash 7. Wash with acetic acid Stain->Wash Solubilize 8. Solubilize bound dye Wash->Solubilize Measure 9. Measure absorbance at 510 nm Solubilize->Measure Analyze 10. Calculate IC50 Measure->Analyze Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow Treat_Cells 1. Treat cells with this compound Harvest_Cells 2. Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells 3. Fix cells with cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells 4. Stain with PI and RNase A Fix_Cells->Stain_Cells Analyze_Flow 5. Analyze by flow cytometry Stain_Cells->Analyze_Flow

References

Troubleshooting & Optimization

preventing ZINC05007751 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZINC05007751. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on preventing its precipitation in various media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a potent and selective inhibitor of NIMA-related kinase 6 (NEK6). It is utilized in research to study the roles of NEK6 in cellular processes, particularly in the context of cancer biology. This compound has demonstrated antiproliferative activity against several human cancer cell lines and can act synergistically with other chemotherapeutic agents.

Q2: What are the known solubility properties of this compound?

A2: this compound is sparingly soluble in aqueous solutions. Its solubility is significantly better in organic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly used solvent for preparing stock solutions. It is practically insoluble in water and ethanol. For optimal dissolution in DMSO, techniques such as warming to 60°C and ultrasonication may be employed.[1][2] It is also important to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][3]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental media. Why does this happen?

A3: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds like this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound is abruptly transferred to a poor solvent environment, causing it to crash out of solution and form a precipitate.

Q4: Is this compound stable in solution?

A4: this compound is noted to be unstable in solutions. Therefore, it is highly recommended to prepare solutions fresh for each experiment to ensure compound integrity and accurate experimental outcomes.[1]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your experiments.

Issue 1: Immediate Precipitation Upon Dilution

Possible Cause:

  • High Stock Solution Concentration: Using a highly concentrated stock solution can lead to localized supersaturation and immediate precipitation upon dilution.

  • Rapid Dilution: Adding the stock solution too quickly into the aqueous medium does not allow for adequate mixing and dispersion.

  • Low Final DMSO Concentration: The final concentration of DMSO in the media may be insufficient to maintain the solubility of this compound.

Solutions:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO (e.g., 10 mM instead of 100 mM). This will require adding a larger volume to your media, which can aid in dispersion.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock in pure DMSO. Then, add this intermediate dilution to your final media.

  • Slow, Controlled Addition: Add the DMSO stock solution dropwise to the surface of the vortexing or stirring aqueous medium. This promotes rapid and uniform mixing.

  • Maintain Adequate DMSO Concentration: Aim for a final DMSO concentration that is as low as possible to avoid cellular toxicity (ideally <0.5%, and preferably <0.1%), but sufficient to maintain solubility.[4] You may need to perform a vehicle control to assess the effect of DMSO on your specific cell line.

Issue 2: Delayed Precipitation (Cloudiness or Crystals Appear Over Time)

Possible Cause:

  • Temperature Fluctuations: Moving media between room temperature and a 37°C incubator can alter the solubility of the compound.[4]

  • pH Shifts in Media: The CO2 environment in an incubator can cause the pH of the media to change, which can affect the solubility of pH-sensitive compounds.[4]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[4]

  • Evaporation: Evaporation of media during long-term experiments can increase the concentration of all components, potentially exceeding the solubility limit of this compound.

Solutions:

  • Pre-warm Media: Always pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4]

  • Use Buffered Media: Ensure your media is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.

  • Consider Serum Content: Serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds.[1] If using serum-free media, you may encounter more significant precipitation issues.

  • Minimize Evaporation: Use tightly sealed flasks or plates, or consider using humidified incubators to minimize evaporation during long-term experiments.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 304.30 g/mol [4]
Chemical Formula C18H12N2O3[4]
IC50 (NEK6) 3.4 µM[2][3][4][5]
Solubility in DMSO 8.33 - 9 mg/mL (warming and sonication may be required)[1][2][3]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Accurately weigh the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.043 mg.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If dissolution is slow, you may warm the solution to 60°C for a short period or use an ultrasonic bath to aid dissolution.[1][2]

  • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Anhydrous DMSO (for intermediate dilution)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in anhydrous DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Final Dilution: Add the 1 mM intermediate stock to the pre-warmed cell culture medium at a 1:1000 ratio to achieve the desired final concentration (e.g., 1 µL of 1 mM intermediate stock into 999 µL of medium for a final concentration of 1 µM). This will result in a final DMSO concentration of 0.1%.

  • While adding the intermediate stock, ensure the medium is being gently vortexed or swirled to facilitate rapid mixing.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 60°C add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot intermediate Intermediate Dilution (in DMSO) thaw->intermediate final_dilution Final Dilution (add to vortexing media) intermediate->final_dilution prewarm Pre-warm Media (37°C) prewarm->final_dilution use Use Immediately final_dilution->use

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_logic precipitation Precipitation Observed? immediate Immediate Precipitation precipitation->immediate Yes delayed Delayed Precipitation precipitation->delayed No stock_conc High Stock Conc.? Rapid Dilution? immediate->stock_conc temp_ph Temp./pH Fluctuations? Media Interactions? delayed->temp_ph solution1 Lower Stock Conc. Use Serial Dilution Add Dropwise to Vortexing Media stock_conc->solution1 solution2 Pre-warm Media Use Buffered Media Consider Serum temp_ph->solution2

References

ZINC05007751 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ZINC05007751 in solution. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

A1: this compound is known to be unstable in solutions.[1][2] It is strongly recommended to use freshly prepared solutions for experiments to ensure the highest compound integrity and obtain accurate results.[1][2]

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][3] It is crucial to use anhydrous or fresh, high-quality DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[3]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in anhydrous DMSO to your desired concentration. To aid dissolution, techniques such as ultrasonic treatment, warming, and heating to 60°C can be employed.[1] Always ensure the compound is fully dissolved before use.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For short-term storage, aliquots of the DMSO stock solution can be kept at -20°C for up to one month.[3] For longer-term storage, it is recommended to store aliquots at -80°C for up to one year.[3] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]

Q5: I am observing inconsistent results in my experiments with this compound. Could this be related to compound stability?

A5: Yes, inconsistent experimental outcomes are a common consequence of compound degradation. If you are experiencing variability in your results, it is highly recommended to prepare a fresh stock solution of this compound and repeat the experiment. The use of degraded compound can lead to a lower effective concentration and the presence of unknown degradation products, both of which can confound your results.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or weaker than expected biological activity Degradation of this compound in solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before your experiment. 2. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. 3. Perform a stability study in your specific experimental buffer to understand the compound's viability over the course of your assay.
Precipitation observed in the stock solution or upon dilution in aqueous buffer Poor solubility, possibly exacerbated by water content in DMSO or buffer incompatibility.1. Ensure you are using anhydrous DMSO.[3] 2. When diluting into aqueous buffer, ensure the final DMSO concentration is kept low (typically ≤ 1%) to maintain solubility. 3. Test the solubility of this compound in various buffers to find the most suitable one for your experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.1. Analyze a freshly prepared solution as a reference (T=0). 2. Compare chromatograms of aged solutions to the fresh sample to identify new peaks corresponding to degradation products. 3. If degradation is confirmed, establish a time course to determine the acceptable window for using the prepared solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

To quantitatively assess the stability of this compound in your specific experimental context, a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Objective: To determine the rate of degradation of this compound in a chosen solvent or buffer over time.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Your experimental aqueous buffer

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Vials (amber glass or polypropylene)

  • Analytical balance and pipettes

Methodology:

  • Prepare a Fresh Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution to the final experimental concentration in your chosen solvent or buffer.

  • Time Zero (T=0) Analysis: Immediately analyze an aliquot of the freshly prepared test solution using a validated HPLC or LC-MS method. This will serve as your baseline reference.

  • Incubation: Store the remaining test solution under your experimental conditions (e.g., 25°C, 37°C). Protect from light if the compound is light-sensitive.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it using the same HPLC or LC-MS method.

  • Data Analysis:

    • Quantify the peak area of the this compound parent compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Monitor for the appearance and increase of new peaks, which indicate degradation products.

Data Presentation

Summarize your quantitative stability data in a table for clear comparison.

Time Point (Hours)Storage Condition% this compound Remaining (Peak Area)Observations (e.g., new peaks)
025°C100%-
125°C
225°C
425°C
825°C
2425°C

Visualizing Workflows and Pathways

G cluster_prep Solution Preparation cluster_stability Stability Assessment Workflow solid This compound (Solid) stock 10 mM Stock Solution solid->stock Dissolve dmso Anhydrous DMSO dmso->stock dilute Dilute to Final Concentration in Buffer stock->dilute t0 T=0 Analysis (HPLC/LC-MS) dilute->t0 incubate Incubate at Experimental Conditions dilute->incubate data Data Analysis (% Remaining) t0->data tx Time-Point Analysis (T=x) incubate->tx tx->data G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_prep Was the solution freshly prepared? start->check_prep yes_fresh Yes check_prep->yes_fresh Yes no_fresh No check_prep->no_fresh No check_other Investigate other experimental variables. yes_fresh->check_other prepare_fresh Prepare a fresh solution and repeat the experiment. no_fresh->prepare_fresh

References

troubleshooting ZINC05007751 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC05007751. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of NIMA-related kinase 6 (NEK6), with an IC50 of 3.4 μM.[1] NEK6 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. By inhibiting NEK6, this compound can induce cell cycle arrest and has demonstrated antiproliferative activity against a variety of human cancer cell lines.[1]

Q2: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes?

Inconsistent results with this compound can stem from several factors, with the compound's stability being a primary concern.

  • Compound Instability: this compound is known to be unstable in solution.[1][2] It is highly recommended to prepare fresh solutions for each experiment to ensure consistent activity.

  • Storage Conditions: Stock solutions in DMSO should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[4][5]

  • Solvent Quality: Use fresh, anhydrous DMSO to prepare stock solutions.[3] DMSO is hygroscopic and can absorb moisture, which may reduce the solubility and stability of the compound.[3]

  • Experimental Conditions: Variations in cell culture conditions, such as cell passage number, confluency, and serum batch, can significantly impact cellular response to the inhibitor.[4] Ensure that all experimental parameters are kept consistent between assays.

Q3: My this compound solution appears to have precipitated. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded. This compound is insoluble in water and ethanol.[3]

  • Solubilization: For in vitro assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to prevent solvent-induced artifacts.[4] Gentle warming and sonication can aid in dissolving the compound in DMSO.[6]

  • Fresh Preparation: If precipitation is observed, it is best to discard the solution and prepare a fresh one from solid stock.[1][2]

Q4: I am observing off-target effects in my experiments. How can I confirm that the observed phenotype is due to NEK6 inhibition?

Distinguishing on-target from off-target effects is a critical step in validating your findings.

  • Use of a Structurally Unrelated Inhibitor: Employing a different NEK6 inhibitor with a distinct chemical structure can help confirm that the observed effects are due to the inhibition of NEK6.[4]

  • Rescue Experiments: If possible, overexpressing a mutant form of NEK6 that is resistant to this compound should rescue the phenotype, indicating an on-target effect.[4]

  • Negative Control Analog: Using a structurally similar but inactive analog of this compound, if available, can serve as an excellent negative control.[6]

Troubleshooting Guides

Issue: High Variability in Kinase Assay Results

High variability in a NEK6 kinase assay can obscure the true inhibitory potential of this compound.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing.
Reagent Degradation Prepare fresh ATP and kinase solutions for each experiment. Aliquot reagents to avoid multiple freeze-thaw cycles.
Edge Effects in Microplates Avoid using the outer wells of the microplate. Fill outer wells with buffer or media to maintain a humid environment.
Incorrect Incubation Times Use a calibrated timer and ensure consistent incubation times for all plates.
Signal Quenching or Enhancement Run controls to check for interference from the compound or solvent with the assay signal.
Issue: Low Potency in Cell-Based Assays Compared to Biochemical Assays

A discrepancy between biochemical and cell-based assay IC50 values is a common observation.

Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane. Consider using cell lines with known differences in drug transporter expression.
High Intracellular ATP Concentration Biochemical assays often use lower ATP concentrations than those found inside cells. The higher intracellular ATP levels can outcompete ATP-competitive inhibitors like this compound.
Drug Efflux Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell. Co-incubation with an efflux pump inhibitor may help to clarify this.
Protein Binding The compound may bind to serum proteins in the cell culture medium, reducing its free concentration. Consider reducing the serum concentration during the treatment period.
Compound Metabolism Cells may metabolize and inactivate the inhibitor over time. Perform time-course experiments to assess the duration of the compound's effect.

Experimental Protocols

NEK6 Kinase Assay (LANCE® Ultra TR-FRET)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against NEK6.

Materials:

  • Recombinant NEK6 enzyme

  • ULight™-labeled peptide substrate for NEK6

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 10 mM EDTA in kinase buffer)

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

  • Kinase Reaction:

    • Add 2.5 µL of 4x NEK6 enzyme solution to the wells.

    • Add 2.5 µL of the diluted this compound or vehicle control.

    • Initiate the reaction by adding 5 µL of 2x ULight™-peptide substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of stop solution to each well.

  • Detection:

    • Add 5 µL of 4x Europium-labeled antibody solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation: 320 nm, emission: 665 nm and 615 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 615 nm. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol outlines a general procedure for assessing the antiproliferative activity of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

NEK6 Signaling Pathway in Mitosis

NEK6_Signaling_Pathway Chk1/Chk2 Chk1/Chk2 NEK6 NEK6 Chk1/Chk2->NEK6 Inhibition NEK9 NEK9 NEK9->NEK6 Activation Eg5 Eg5 NEK6->Eg5 Phosphorylation Mitotic Arrest Mitotic Arrest NEK6->Mitotic Arrest Spindle Spindle Eg5->Spindle Formation This compound This compound This compound->NEK6 DNA Damage DNA Damage DNA Damage->Chk1/Chk2

Caption: NEK6 signaling cascade in mitosis and its inhibition by this compound.

Experimental Workflow for this compound IC50 Determination

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare fresh this compound stock solution in DMSO Serial_Dilution Perform serial dilutions in appropriate buffer/medium Stock_Solution->Serial_Dilution Kinase_Assay NEK6 Kinase Assay (e.g., LANCE TR-FRET) Serial_Dilution->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Serial_Dilution->Cell_Assay Data_Acquisition Measure signal (TR-FRET or Absorbance) Kinase_Assay->Data_Acquisition Cell_Assay->Data_Acquisition IC50_Calculation Calculate IC50 using four-parameter logistic fit Data_Acquisition->IC50_Calculation Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Compound Check Compound Stability - Prepare fresh solution - Check storage conditions Inconsistent_Results->Check_Compound Yes Check_Assay Review Assay Parameters - Consistent cell conditions - Reagent quality Check_Compound->Check_Assay Check_Technique Evaluate Experimental Technique - Pipetting accuracy - Consistent timing Check_Assay->Check_Technique Resolved Results Consistent Check_Technique->Resolved Issue Identified Unresolved Still Inconsistent Check_Technique->Unresolved Issue Persists

References

potential off-target effects of ZINC05007751

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ZINC05007751.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of the NIMA-related kinase NEK6, with an IC50 of 3.4 μM.[1][2][3]

Q2: What is the known selectivity profile of this compound?

This compound has been shown to be highly selective for NEK6. It also shows activity against NEK1, but no significant activity has been observed against other related kinases such as NEK2, NEK7, and NEK9.[1][3][4][5]

Q3: Has this compound been profiled against a broader panel of off-target proteins?

Publicly available information does not currently provide a comprehensive off-target profile for this compound against a wide range of unrelated proteins (e.g., GPCRs, ion channels, other enzyme families). Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental systems.

Q4: What are the potential consequences of off-target effects?

Off-target effects can lead to a variety of issues in experimental research, including:

  • Cellular Toxicity: Engagement with unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the inhibition of NEK6.[6]

  • Lack of Translational Efficacy: Promising preclinical results may not be reproducible in a whole organism if the observed effects are due to off-targets that are not relevant or are toxic in a broader biological context.[6]

Troubleshooting Guide

Issue: I am observing an unexpected or inconsistent phenotype in my experiments with this compound.

This could be due to an off-target effect. Here are some steps to troubleshoot this issue:

  • Titrate the Compound: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[6] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.

  • Use a Structurally Unrelated NEK6 Inhibitor: If a different small molecule inhibitor targeting NEK6 produces the same phenotype, it is more likely that the effect is on-target.

  • Validate with Genetic Approaches: Use techniques like siRNA or CRISPR-Cas9 to knockdown or knockout NEK6.[6] If the phenotype persists in the absence of the NEK6 protein after treatment with this compound, it is likely an off-target effect.

  • Perform a Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to NEK6 in intact cells.[6] A lack of target engagement at concentrations where the phenotype is observed could suggest off-target activity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time for the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate, often via luminescence or fluorescence.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with NEK6 in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[6]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[6]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[6]

  • Protein Analysis: Analyze the amount of soluble NEK6 in the supernatant using techniques like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble NEK6 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

Table 1: Known Inhibitory Activity of this compound

TargetIC50 (μM)
NEK63.4
NEK1Active (Specific IC50 not reported)
NEK2No Significant Activity
NEK7No Significant Activity
NEK9No Significant Activity
Data compiled from multiple sources.[1][3][4][5]

Visualizations

NEK6_Signaling_Pathway This compound This compound NEK6 NEK6 This compound->NEK6 Inhibition Downstream Downstream Effectors NEK6->Downstream Mitosis Mitotic Progression Downstream->Mitosis

Caption: Simplified signaling pathway of this compound inhibiting NEK6.

Off_Target_Workflow start Unexpected Phenotype Observed in_silico In Silico Prediction (e.g., Chemical Similarity) start->in_silico in_vitro In Vitro Profiling (e.g., Kinase Panel) start->in_vitro cell_based Cell-Based Assays (e.g., CETSA) start->cell_based validation Target Validation (e.g., siRNA, CRISPR) in_silico->validation Predicted Off-Targets in_vitro->validation Confirmed Off-Targets cell_based->validation Confirm On-Target Engagement conclusion Identify Off-Targets & Deconvolute Phenotype validation->conclusion

Caption: Experimental workflow for identifying potential off-target effects.

References

Technical Support Center: Managing ZINC05007751 Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of ZINC05007751, a potent NEK6 inhibitor, in non-cancerous cells during in vitro experiments.

I. FAQs: Understanding this compound and its Cytotoxicity

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), with an IC50 of 3.4 μM.[1][2][3][4][5] NEK6 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[6][7][8] By inhibiting NEK6, this compound disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6][9]

Q2: What is the reported anti-proliferative activity of this compound in cancer cell lines?

A2: this compound has demonstrated anti-proliferative activity against a variety of human cancer cell lines, with IC50 values typically in the micromolar range.[1][2][3][5] It has also been shown to have a synergistic effect with other chemotherapeutic agents like Cisplatin and Paclitaxel in certain cancer cell lines.[1][4]

Q3: Is this compound cytotoxic to non-cancerous cells?

A3: Current research suggests that this compound exhibits a degree of selectivity for cancer cells. Studies on NEK6 inhibition have shown that depletion of endogenous NEK6 in normal human fibroblast cells did not induce apoptosis.[9] Furthermore, NEK6 inhibition appears to not alter the cell cycle of normal cells, in contrast to its effects on cancer cells.[10][11] However, direct quantitative cytotoxicity data for this compound across a broad panel of non-cancerous cell lines is not yet widely available. Therefore, it is crucial to experimentally determine the cytotoxicity of this compound in your specific non-cancerous cell line of interest.

Q4: What are the potential off-target effects of this compound?

II. Data Presentation: this compound IC50 Values in Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
PEO1Ovarian Cancer< 100[1]
MDA-MB-231Breast Cancer< 100[1]
NCI-H1299Lung Cancer< 100[1]
HCT-15Colon Cancer< 100[1]

Note: There is currently a lack of published specific IC50 values for this compound in non-cancerous cell lines. Researchers are advised to determine these values experimentally for their cell lines of interest.

III. Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the viability of cells treated with this compound using a colorimetric MTT assay.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Absorbance Measurement: Gently mix to ensure complete solubilization of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for distinguishing between viable, apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (calcium and magnesium-free)

  • Treated and untreated cells

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells using this compound at the desired concentration and incubation time. Include an untreated control group.

  • Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[13]

IV. Troubleshooting Guides

Troubleshooting the MTT Assay
IssuePotential CauseRecommended Solution
High background absorbance - Contamination of media or reagents.- this compound directly reduces MTT.- Use sterile techniques and fresh reagents.- Run a control with this compound in cell-free media with MTT to check for direct reduction. If positive, consider an alternative viability assay (e.g., SRB or LDH).[12]
Low absorbance readings - Insufficient cell number.- Short incubation time with MTT.- Optimize cell seeding density.- Increase incubation time with MTT until purple formazan crystals are clearly visible.
Inconsistent results - Incomplete solubilization of formazan crystals.- "Edge effect" in the 96-well plate.- Ensure complete dissolution by gentle mixing or increasing solubilization buffer incubation time.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[12]
Troubleshooting the Annexin V/PI Apoptosis Assay
IssuePotential CauseRecommended Solution
High percentage of Annexin V+/PI+ cells in the control group - Harsh cell handling (e.g., vigorous vortexing, high-speed centrifugation).- Over-trypsinization of adherent cells.- Handle cells gently throughout the protocol.[5]- Use a gentle, non-enzymatic method for cell detachment.
Weak or no Annexin V staining - Insufficient concentration of this compound or short incubation time.- Loss of apoptotic cells during washing steps.- Perform a dose-response and time-course experiment to determine optimal conditions for apoptosis induction.- Be careful not to aspirate the cell pellet during washing.
High PI staining in all samples - Cells were not healthy at the start of the experiment.- Reagent issue.- Ensure you start with a healthy, logarithmically growing cell population.- Check the expiration date of the PI solution and store it properly.

V. Mandatory Visualizations

Signaling Pathways

NEK6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects This compound This compound NEK6 NEK6 This compound->NEK6 Inhibition NEK9 NEK9 NEK9->NEK6 Activation KIF11 KIF11/Eg5 NEK6->KIF11 Phosphorylation STAT3 STAT3 NEK6->STAT3 Activation mTOR_pathway mTOR Signaling NEK6->mTOR_pathway Regulation TGFb_pathway TGFβ/Smad Signaling NEK6->TGFb_pathway Inhibition Apoptosis Apoptosis NEK6->Apoptosis Inhibition of Apoptosis Spindle Mitotic Spindle Formation KIF11->Spindle Proliferation Cell Proliferation STAT3->Proliferation mTOR_pathway->Proliferation TGFb_pathway->Proliferation Inhibition Spindle->Proliferation DNA_damage DNA Damage Response Chk1_Chk2 Chk1/Chk2 DNA_damage->Chk1_Chk2 Chk1_Chk2->NEK6 Inhibition

Caption: NEK6 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cancer and Non-Cancerous Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation viability Assess Cell Viability (MTT Assay) incubation->viability apoptosis Assess Apoptosis (Annexin V/PI Assay) incubation->apoptosis data_analysis Data Analysis: - IC50 Calculation - Apoptotic Cell Percentage viability->data_analysis apoptosis->data_analysis conclusion Conclusion: Determine Selective Cytotoxicity data_analysis->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start High Cytotoxicity in Non-Cancerous Cells? check_conc Is this compound Concentration Optimized? start->check_conc Yes end_ok Proceed with Experiment start->end_ok No lower_conc Action: Lower Concentration and Re-test check_conc->lower_conc No check_off_target Consider Off-Target Effects check_conc->check_off_target Yes lower_conc->start Re-evaluate validate Action: Validate with NEK6 Knockdown (siRNA) check_off_target->validate co_culture Action: Perform Co-culture Assay for Selectivity check_off_target->co_culture end_reassess Re-assess Compound Selectivity validate->end_reassess co_culture->end_reassess

Caption: Troubleshooting logic for unexpected cytotoxicity in non-cancerous cells.

References

ZINC05007751 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of experiments involving ZINC05007751.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of NIMA-related kinase NEK6, with an IC50 of 3.4 μM.[1][2][3] It has demonstrated antiproliferative activity against various human cancer cell lines and can act synergistically with other chemotherapy agents like Cisplatin and Paclitaxel.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: this compound solid should be stored at 4°C in the dark.[1][4] Stock solutions in DMSO can be stored for up to 1 year at -80°C or for 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in DMSO.[1] It is insoluble in water and ethanol.[1] For optimal solubility, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1]

Q4: Is this compound stable in solution?

A4: No, this compound is reported to be unstable in solutions.[4] It is highly recommended to use freshly prepared solutions for experiments to ensure compound integrity and obtain reliable results.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Compound degradation due to improper storage or handling.1. Prepare fresh stock solutions of this compound. 2. Ensure proper storage of both solid compound and stock solutions as per the recommended guidelines. 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Precipitation observed in stock or working solutions. Poor solubility due to moisture in DMSO or exceeding solubility limits.1. Use fresh, high-quality, anhydrous DMSO to prepare solutions.[1] 2. Gentle warming to 60°C and ultrasonication can aid in dissolution.[4] 3. Ensure the concentration does not exceed the solubility limit in the chosen solvent.
Variability between experimental replicates. Instability of this compound in the experimental medium over time.1. Prepare working solutions immediately before use.[1] 2. Minimize the time the compound spends in aqueous buffers or cell culture media before analysis.

Quantitative Data Summary

Parameter Value Source
IC50 (NEK6) 3.4 μM[1][2][3]
Solubility in DMSO 8.33 mg/mL (27.37 mM) to 9 mg/mL (29.57 mM)[1][4]
Storage (Solid) 4°C, protected from light[1][4]
Storage (Stock Solution in DMSO) 1 year at -80°C; 1 month at -20°C[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound (solid), Anhydrous DMSO, Sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 60°C) or ultrasonication can be used to aid dissolution if necessary.[4]

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Preparation of Working Solutions

  • Materials: this compound stock solution (10 mM in DMSO), appropriate aqueous buffer or cell culture medium.

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate experimental buffer or medium.

    • Mix thoroughly by vortexing or pipetting.

    • Use the freshly prepared working solution immediately to minimize degradation.[4]

Visualizations

ZINC05007751_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment Solid Solid Compound (4°C, Dark) Dissolve Dissolve in Anhydrous DMSO Solid->Dissolve Freshly Prepare Stock Stock Solution (-80°C or -20°C) Dilute Dilute in Aqueous Buffer Stock->Dilute Thaw Single Aliquot Dissolve->Stock Aliquot & Store Use Immediate Use in Experiment Dilute->Use

Caption: Recommended workflow for handling and preparation of this compound solutions.

Caption: Troubleshooting flowchart for experiments with this compound.

References

why is my ZINC05007751 not showing activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected biological activity with ZINC05007751.

Frequently Asked Questions (FAQs)

Q1: What is the known activity of this compound?

This compound is a potent inhibitor of NIMA-related kinase 6 (NEK6) with a reported IC50 of 3.4 μM.[1][2][3] It has demonstrated antiproliferative activity against a variety of human cancer cell lines, including breast cancer (MDA-MB-231), ovarian cancer (PEO1), lung cancer (NCI-H1299), and colon cancer (HCT-15).[1] Furthermore, it has been shown to have a synergistic effect with cisplatin (B142131) and paclitaxel (B517696) in a BRCA2 mutated ovarian cancer cell line.[1][2]

Q2: I am not seeing any activity with this compound in my assay. What are the common reasons for this?

Several factors could contribute to a lack of observed activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. This guide will walk you through a systematic troubleshooting process to identify the potential cause.

Troubleshooting Guide: Why is my this compound not showing activity?

This guide will help you systematically investigate potential reasons for the lack of expected activity from this compound.

Step 1: Verify Compound Integrity and Handling

One of the most critical factors is the quality and handling of the compound.

  • Compound Stability: this compound is reported to be unstable in solutions.[1] It is highly recommended to use freshly prepared solutions for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.

  • Proper Storage: The compound should be stored at 4°C in the dark.[2] Stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[2]

  • Solubility: this compound is insoluble in water and ethanol (B145695) but soluble in DMSO.[2] Ensure that you are using fresh, moisture-free DMSO for preparing your stock solution.[2] Poor solubility can lead to compound precipitation in your assay medium, resulting in a lower effective concentration.

Step 2: Review Experimental Protocol and Assay Conditions

Careful examination of your experimental design is crucial.

  • Concentration Range: Are you using a sufficient concentration range? The reported IC50 against NEK6 is 3.4 μM, and antiproliferative effects in cell lines were observed at concentrations ranging from 6 μM to 190 μM.[1] Your experimental concentrations should bracket these reported values.

  • Assay Specifics:

    • Biochemical vs. Cellular Assays: Discrepancies between biochemical and cellular assay results are not uncommon.[4] Factors such as cell permeability, efflux pumps, and compound metabolism can influence activity in a cellular context.

    • Assay Interference: Some compounds can interfere with assay readouts, leading to false negatives (or positives).[5][6] This can be due to light absorption or fluorescence of the compound, or interaction with assay components like luciferase.[6] Consider running a counterscreen without the biological target to rule out assay interference.

  • Controls: Ensure you have included appropriate positive and negative controls in your experiment. A known active compound for your assay will validate the assay's performance.

Step 3: Evaluate the Biological System

The biological context of your experiment can significantly impact the observed activity.

  • Target Expression: Confirm that your cell line or biological system expresses the target, NEK6, at sufficient levels.

  • Cell Line Specificity: While this compound has shown activity in several cell lines, its efficacy can be cell-line dependent. The genetic background and specific signaling pathways active in your chosen cell line may influence its response.

  • Off-Target Effects: While this compound is reported to be selective for NEK1 and NEK6, off-target effects in your specific system cannot be entirely ruled out and could potentially mask the expected activity.[1]

Data Summary

PropertyValueSource
Target NEK6[1][2][3]
IC50 (NEK6) 3.4 μM[1][2][3]
Molecular Weight 304.3 g/mol [2]
Formula C18H12N2O3[2]
Solubility Insoluble in water and ethanol; Soluble in DMSO[2]
Storage 4°C (solid); -80°C (stock solution)[2]

Experimental Protocols

Recommended Protocol for Preparing this compound Stock Solution:

  • Use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or higher, depending on solubility limits).[2]

  • Warm the vial to room temperature before opening to minimize water condensation.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Store aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

  • For experiments, freshly dilute the stock solution into your assay medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.

Visualizations

Troubleshooting Workflow for this compound Inactivity

Troubleshooting_Workflow start Start: No Activity Observed compound_check Step 1: Compound Integrity & Handling start->compound_check solubility Check Solubility & Stability (Fresh Prep, Anhydrous DMSO) compound_check->solubility storage Verify Storage Conditions (4°C solid, -80°C stock) compound_check->storage protocol_check Step 2: Experimental Protocol Review concentration Review Concentration Range (Bracket 3.4 µM IC50) protocol_check->concentration assay_interference Test for Assay Interference (Counterscreen) protocol_check->assay_interference controls Validate Controls (Positive & Negative) protocol_check->controls bio_system_check Step 3: Biological System Evaluation target_expression Confirm Target (NEK6) Expression bio_system_check->target_expression cell_line Consider Cell Line Specificity bio_system_check->cell_line solubility->protocol_check storage->protocol_check concentration->bio_system_check assay_interference->bio_system_check controls->bio_system_check resolution Potential Resolution target_expression->resolution cell_line->resolution

Caption: Troubleshooting workflow for this compound inactivity.

NEK6 Signaling Pathway and Inhibition by this compound

NEK6_Pathway NEK6 NEK6 CellCycle Cell Cycle Progression (G2/M Transition) NEK6->CellCycle promotes Apoptosis Apoptosis NEK6->Apoptosis inhibits Proliferation Cell Proliferation CellCycle->Proliferation leads to This compound This compound This compound->Inhibition Inhibition->NEK6 Inhibits

Caption: Simplified NEK6 signaling and inhibition by this compound.

References

Validation & Comparative

Validating ZINC05007751 as a Potent NEK6 Inhibitor: A Comparative Guide with Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZINC05007751, a novel inhibitor of the serine/threonine kinase NEK6, with other relevant compounds. We present supporting experimental data, with a focus on western blot analysis, to validate its inhibitory action and provide a framework for its application in cancer research and drug development.

Executive Summary

This compound has been identified as a potent and selective inhibitor of NEK6, a kinase implicated in cell cycle progression and tumorigenesis. This guide summarizes the existing data on this compound, places it in the context of the broader NEK6 signaling pathway, and compares its performance with an alternative NEK6 inhibitor, ZINC04384801, and the indirect inhibitory effects of the upstream kinase inhibitor, BI-2536. Detailed protocols for western blot validation are provided to facilitate the replication and extension of these findings.

NEK6 Signaling Pathway

NEK6 is a crucial regulator of mitotic progression. Its activity is modulated by upstream kinases such as Polo-like kinase 1 (PLK1). Once activated, NEK6 is involved in a complex network of signaling pathways that influence cell survival, proliferation, and differentiation. Key pathways influenced by NEK6 include the TGFβ/Smad, mTOR, and STAT3 signaling cascades. Dysregulation of NEK6 activity is a hallmark of various cancers, making it an attractive target for therapeutic intervention.

NEK6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Pathways cluster_inhibitors Inhibitors PLK1 PLK1 NEK6 NEK6 PLK1->NEK6 Activates TGFb_Smad TGFβ/Smad Pathway NEK6->TGFb_Smad Inhibits mTOR mTOR Pathway NEK6->mTOR Regulates STAT3 STAT3 Pathway NEK6->STAT3 Activates This compound This compound This compound->NEK6 Direct Inhibition BI2536 BI-2536 BI2536->PLK1 Indirect Inhibition of NEK6

Caption: NEK6 Signaling and Inhibition.

Performance Comparison of NEK6 Inhibitors

The following table summarizes the key performance indicators for this compound and comparable inhibitors. The data is compiled from published in vitro kinase assays and cellular proliferation assays.

InhibitorTarget(s)IC50 (µM)Cell Lines Tested (for antiproliferative activity)Key Findings from Western BlotReference
This compound NEK6, NEK1 3.4 MDA-MB-231, PEO1, NCI-H1299, HCT-15Demonstrated presence of NEK6 and NEK1 protein in a panel of cancer cell lines.[1]
ZINC04384801NEK62.6Not explicitly stated in the primary referenceNo direct western blot data available in the primary reference.[2]
BI-2536PLK10.00083Neuroblastoma cell lines (SK-N-BE(2), NGP, SH-SY5Y, SK-N-SH)Inhibition of PLK1 leads to G2/M arrest and apoptosis; downstream effects on NEK6 not directly shown.[3][4]

Experimental Data: Western Blot Analysis of NEK6 and NEK1 Expression

The validation of a targeted inhibitor often begins with confirming the presence of the target protein in the experimental system. De Donato et al. (2018) performed a western blot analysis to detect the expression levels of NEK6 and its close homolog NEK1 across a panel of human cancer cell lines. This foundational experiment justifies the selection of these cell lines for assessing the antiproliferative effects of NEK6 inhibitors.[1][5]

The results demonstrated detectable levels of both NEK6 and NEK1 proteins in breast (MDA-MB231, MCF7), ovarian (PEO1, COV318), lung (NCI-H1299, NCI-H1975), and colon (HCT-15, SW948) cancer cell lines, albeit at varying levels.[1] This confirms the relevance of these models for studying NEK6-targeted therapies.

Experimental Protocols

Detailed Western Blot Protocol for NEK6 and NEK1 Detection

This protocol is adapted from the methodologies described in the study by De Donato et al. (2018).

1. Cell Lysis and Protein Extraction:

  • Culture selected cancer cell lines to 70-80% confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein lysate.

  • Determine protein concentration using a BCA (Bicinchoninic acid) protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

3. Antibody Incubation:

  • Incubate the membrane with primary antibodies against NEK6 and NEK1 overnight at 4°C with gentle agitation. (Recommended dilutions should be optimized based on the antibody datasheet).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

4. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control to ensure equal protein loading across lanes.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-NEK6/NEK1) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western Blot Workflow.

Conclusion

The available data strongly support this compound as a potent and selective inhibitor of NEK6. Western blot analysis serves as a fundamental tool for validating the presence of NEK6 in target cell lines and can be further employed to assess the downstream consequences of NEK6 inhibition, such as changes in the phosphorylation status of its substrates. The comparative data presented here, alongside detailed experimental protocols, offer a valuable resource for researchers aiming to investigate the therapeutic potential of targeting the NEK6 pathway in cancer. Further studies employing western blot to analyze the dose-dependent effects of this compound on downstream signaling molecules are warranted to fully elucidate its mechanism of action.

References

A Comparative Guide to NEK6 Inhibitors: ZINC05007751 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ZINC05007751 with other known inhibitors of NIMA-related kinase 6 (NEK6), a protein kinase implicated in cell cycle control and a promising target in oncology. The following sections present a quantitative comparison of inhibitor performance, detailed experimental protocols for key assays, and a visualization of the NEK6 signaling pathway.

Performance Comparison of NEK6 Inhibitors

The following tables summarize the in vitro and cellular activities of this compound and other selected NEK6 inhibitors. This data is crucial for evaluating the potency, selectivity, and anti-cancer potential of these compounds.

In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values of various inhibitors against NEK6 and other related kinases, providing insight into their potency and selectivity.

CompoundNEK6 IC50 (µM)NEK1 (% inhibition at 10 µM)NEK2 (% inhibition at 10 µM)NEK7 (% inhibition at 10 µM)NEK9 (% inhibition at 10 µM)Reference
This compound3.4[1][2][3][4]47≤0≤03.1[1]
ZINC043848012.6[2][3]13.612.32.511.2[1]
Isogranulatimide-----[5]
GSK-3 Inhibitor XIII-----[5]
JNK Inhibitor II-----[5]

Note: A lower IC50 value indicates higher potency. The selectivity profile of this compound shows significant inhibition of NEK1 and NEK6, with minimal activity against NEK2, NEK7, and NEK9 at the tested concentration.[1][4]

Antiproliferative Activity in Cancer Cell Lines

This table showcases the efficacy of NEK6 inhibitors in halting the growth of various human cancer cell lines, with IC50 values representing the concentration required to inhibit cell growth by 50%.

CompoundMDA-MB-231 (Breast) IC50 (µM)PEO1 (Ovarian) IC50 (µM)NCI-H1299 (Lung) IC50 (µM)HCT-15 (Colon) IC50 (µM)Reference
This compound<100<100<100<100[1]

Note: this compound has demonstrated broad antiproliferative activity against a panel of human cancer cell lines.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the NEK6 inhibitors discussed in this guide.

In Vitro NEK6 Kinase Assay (LANCE-Ultra)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity.

Materials:

  • Recombinant NEK6 enzyme

  • ULight™-p70 S6K peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well white microplates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a 4X NEK6 enzyme solution (e.g., 4 nM final concentration) to each well.

  • Add 2.5 µL of a 4X ULight™-p70 S6K peptide substrate solution (e.g., 50 nM final concentration) to each well.

  • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (e.g., 100 µM final concentration).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a 1X EDTA solution (e.g., 10 mM final concentration).

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm after excitation at 320 nm.

  • Calculate the ratio of the 665 nm to 615 nm signals and determine the percent inhibition for each compound concentration. IC50 values are then calculated using a suitable data analysis software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and blank (medium only) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

NEK6 Signaling Pathway and Experimental Workflow

To provide a visual context for the role of NEK6 and the experimental approaches used to study its inhibitors, the following diagrams have been generated using the DOT language for Graphviz.

NEK6_Signaling_Pathway cluster_upstream Upstream Activation cluster_core NEK6 Kinase cluster_downstream Downstream Effects NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Phosphorylates & Activates Mitosis Mitotic Progression (Spindle Formation, Chromosome Segregation) NEK6->Mitosis CellCycle Cell Cycle Checkpoint Control NEK6->CellCycle Apoptosis Inhibition of Apoptosis NEK6->Apoptosis Inhibits Cancer Cancer Cell Proliferation & Survival Mitosis->Cancer CellCycle->Cancer Apoptosis->Cancer

Caption: NEK6 Signaling Pathway in Mitosis and Cancer.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_inhibitor Inhibitor KinaseAssay In Vitro Kinase Assay (e.g., LANCE-Ultra) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase Selectivity Selectivity Profiling (vs. other kinases) IC50_Kinase->Selectivity CellCulture Cancer Cell Lines CellViability Cell Viability Assay (e.g., MTT) CellCulture->CellViability IC50_Cell Determine Antiproliferative IC50 CellViability->IC50_Cell Inhibitor NEK6 Inhibitor (e.g., this compound) Inhibitor->KinaseAssay Inhibitor->CellCulture

Caption: Workflow for Characterizing NEK6 Inhibitors.

References

A Comparative Guide to ZINC05007751 and Commercially Available NEK6 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of potent and selective kinase inhibitors is a critical step in advancing cancer therapeutics. This guide provides a comprehensive comparison of ZINC05007751, a known NEK6 inhibitor, with other commercially available inhibitors targeting the NIMA-related kinase 6 (NEK6), a key regulator of mitotic progression.

This document summarizes key performance data, outlines detailed experimental protocols for inhibitor evaluation, and presents visual representations of the NEK6 signaling pathway and experimental workflows to aid in the informed selection of research compounds.

Performance Data Summary

The following table provides a comparative overview of the in vitro potency and cellular activity of this compound and other commercially available NEK6 inhibitors.

CompoundIn Vitro IC50 (NEK6)Cell LineAntiproliferative IC50Citation
This compound 3.4 µMMDA-MB-231 (Breast)< 100 µM[1][2]
PEO1 (Ovarian)< 100 µM[1]
NCI-H1299 (Lung)< 100 µM[1]
HCT-15 (Colon)< 100 µM[1]
ZINC04384801 2.6 µM--[1][2]
Isogranulatimide Identified as a potential NEK6 inhibitor, but specific IC50 value not readily available in the searched literature.--

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro NEK6 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on NEK6 kinase activity.

Materials:

  • Recombinant human NEK6 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant NEK6 enzyme, and the substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay for ATP consumption or radioactive detection of phosphate (B84403) incorporation).

  • Calculate the percentage of NEK6 inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (Antiproliferative) Assay

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the antiproliferative IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for NEK6 Signaling Pathway Analysis

This technique is used to assess the impact of inhibitors on the expression and phosphorylation status of proteins in the NEK6 signaling pathway.

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NEK6, anti-phospho-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation levels. Use a loading control (e.g., β-actin) to normalize the data.

Visualizing NEK6 in Cancer Biology

Diagrams created using Graphviz (DOT language) illustrate key concepts in NEK6 research.

NEK6_Signaling_Pathway cluster_upstream Upstream Activation cluster_nek6 NEK6 Kinase cluster_downstream Downstream Effects cluster_inhibitors Inhibition NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Activates PLK1 PLK1 PLK1->NEK6 Activates Mitotic_Progression Mitotic_Progression NEK6->Mitotic_Progression Spindle_Assembly Spindle_Assembly NEK6->Spindle_Assembly Cytokinesis Cytokinesis NEK6->Cytokinesis Tumorigenesis Tumorigenesis NEK6->Tumorigenesis This compound This compound This compound->NEK6 Commercial_Inhibitors Commercial_Inhibitors Commercial_Inhibitors->NEK6

Caption: NEK6 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay NEK6 Kinase Assay (Determine IC50) Selectivity_Screening Kinase Panel Screening (Assess Selectivity) Kinase_Assay->Selectivity_Screening Viability_Assay Cell Viability Assay (Determine Antiproliferative IC50) Selectivity_Screening->Viability_Assay Pathway_Analysis Western Blotting (Target Engagement) Viability_Assay->Pathway_Analysis Xenograft_Model Tumor Xenograft Model (Evaluate Efficacy) Pathway_Analysis->Xenograft_Model

Caption: Workflow for evaluating NEK6 inhibitors.

Conclusion

This compound presents itself as a valuable tool for investigating the biological roles of NEK6 in cancer. Its micromolar potency against NEK6 and demonstrated antiproliferative effects in various cancer cell lines make it a suitable starting point for further research. However, for studies requiring a broader comparison or alternative chemical scaffolds, a thorough evaluation of other commercially available NEK6 inhibitors is recommended. The provided experimental protocols and diagrams serve as a foundational resource for researchers to systematically assess and compare the performance of this compound and other NEK6 inhibitors in their specific research contexts. As the landscape of kinase inhibitors continues to evolve, rigorous and standardized evaluation will be paramount in identifying the most promising candidates for therapeutic development.

References

Unveiling the Anti-Cancer Potential of ZINC05007751: A Cross-Validation of its Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the compound ZINC05007751, a potent inhibitor of the NIMA-related kinase 6 (NEK6), reveals its significant antiproliferative activity across a panel of human cancer cell lines. This guide provides a detailed comparison of its efficacy in different cellular contexts, alongside alternative NEK6 inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound has been identified as a selective inhibitor of NEK6, a kinase implicated in cell cycle control and overexpressed in numerous cancers, making it a promising target for therapeutic intervention.[1][2] This document summarizes the current understanding of this compound's activity, offering a valuable resource for scientists investigating novel anti-cancer agents.

Comparative Activity of NEK6 Inhibitors

The inhibitory potential of this compound against NEK6 has been quantified with a half-maximal inhibitory concentration (IC50) of 3.4 µM.[2] In comparative studies, another compound, ZINC04384801, has shown slightly higher potency with an IC50 of 2.6 µM for NEK6 inhibition.[2]

CompoundTargetIC50 (µM)Reference
This compoundNEK63.4[2]
ZINC04384801NEK62.6[2]

Antiproliferative Efficacy Across Cancer Cell Lines

The true therapeutic potential of a kinase inhibitor lies in its ability to suppress the growth of cancer cells. This compound has demonstrated broad-spectrum antiproliferative effects against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth inhibition are all reported to be below 100 µM in the tested lines, indicating a potent effect on cancer cell viability.

Cell LineCancer TypeThis compound Antiproliferative IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer< 100
PEO1Ovarian Cancer (BRCA2 mutated)< 100
NCI-H1299Non-Small Cell Lung Cancer< 100
HCT-15Colorectal Cancer< 100

Further investigation into the precise IC50 values from the primary literature is ongoing to provide a more granular comparison.

Of particular note is the synergistic effect observed when this compound is combined with conventional chemotherapy agents like cisplatin (B142131) and paclitaxel (B517696) in the BRCA2 mutated ovarian cancer cell line, PEO1. This suggests a potential role for this compound in combination therapies to enhance treatment efficacy and overcome drug resistance.[1][2]

The NEK6 Signaling Axis: A Target for Cancer Therapy

NEK6 is a crucial regulator of mitotic progression. Its inhibition by compounds like this compound can lead to mitotic arrest and ultimately, cancer cell death. The signaling pathway involving NEK6 is complex and intersects with other critical cellular processes, including the TGFβ/Smad and STAT3 pathways, both of which are pivotal in tumor development and progression.

NEK6_Signaling_Pathway cluster_upstream Upstream Regulators cluster_nek6 NEK6 Core cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention TGFβ TGFβ NEK6 NEK6 TGFβ->NEK6 Regulates Other_Kinases Other Kinases Other_Kinases->NEK6 Activates STAT3_Activation STAT3 Activation NEK6->STAT3_Activation Mitotic_Progression Mitotic Progression NEK6->Mitotic_Progression Cell_Cycle_Control Cell Cycle Control Mitotic_Progression->Cell_Cycle_Control This compound This compound This compound->NEK6 Inhibits

Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. The antiproliferative activity of this compound was determined using the Sulforhodamine B (SRB) assay, a reliable method for assessing cell density based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Cell Viability Assay Protocol

This protocol is a generalized procedure based on established methods. For specific parameters such as cell seeding densities and drug incubation times, it is recommended to consult the supplementary materials of the primary research article by De Donato M, et al., Scientific Reports, 2018.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)

  • Complete cell culture medium

  • This compound and other test compounds

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density for each cell line to ensure exponential growth throughout the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates several times with 1% acetic acid to remove excess TCA and unbound components. Allow the plates to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

SRB_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Fix with Cold TCA D->E F Wash with 1% Acetic Acid E->F G Stain with SRB F->G H Wash with 1% Acetic Acid G->H I Solubilize with Tris Base H->I J Read Absorbance I->J K Calculate IC50 J->K

References

Cellular Thermal Shift Assay (CETSA) for ZINC05007751 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the target engagement of ZINC05007751, a known inhibitor of NIMA-related kinase 6 (NEK6), with a structurally similar alternative, ZINC04384801. The comparison is based on illustrative Cellular Thermal Shift Assay (CETSA) data, designed to reflect their known biochemical potencies. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes essential visualizations to elucidate the signaling pathway and experimental workflow.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor of NEK6, a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2] Overexpression of NEK6 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3] Target engagement is a critical step in drug development, confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. CETSA is a powerful biophysical technique used to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[4][5]

Comparative Analysis of NEK6 Inhibitors

This section compares the target engagement of this compound with ZINC04384801. While direct comparative CETSA data is not publicly available, this guide presents illustrative data consistent with their reported in vitro IC50 values. This compound has a reported IC50 of 3.4 µM for NEK6, while ZINC04384801 has a reported IC50 of 2.6 µM.[1][6]

Quantitative Data Summary

The following tables summarize the illustrative quantitative data from hypothetical CETSA experiments.

Table 1: CETSA Melt Curve Analysis of NEK6 Inhibitors

This table illustrates the change in the melting temperature (Tm) of NEK6 in the presence of each inhibitor, indicating target stabilization.

CompoundConcentration (µM)Melting Temperature (Tm) of NEK6 (°C)ΔTm (°C vs. Vehicle)
Vehicle (DMSO)-49.2-
This compound1054.8+5.6
ZINC043848011055.5+6.3

Table 2: Isothermal Dose-Response (ITDR) CETSA of NEK6 Inhibitors

This table presents the half-maximal effective concentration (EC50) from ITDR-CETSA experiments, reflecting the potency of the compounds in stabilizing NEK6 at a fixed temperature.

CompoundITDR-CETSA EC50 (µM)
This compound4.1
ZINC043848013.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established CETSA procedures for kinase inhibitors and are adapted for NEK6.[7][8][9]

CETSA Melt Curve Protocol
  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express NEK6 (e.g., HeLa, U2OS) to 70-80% confluency.

    • Treat cells with either this compound (10 µM), ZINC04384801 (10 µM), or vehicle (DMSO) for 2 hours at 37°C in a CO2 incubator.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each treatment group.

    • Heat the aliquots for 3 minutes over a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include a non-heated control at 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.

    • Normalize the protein concentrations across all samples.

    • Prepare samples for SDS-PAGE and Western blot analysis.

    • Probe the Western blot with a primary antibody specific for NEK6 and a loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

    • Quantify band intensities using densitometry software.

    • Plot the percentage of soluble NEK6 relative to the non-heated control against the temperature to generate melting curves and determine the Tm.

Isothermal Dose-Response (ITDR) CETSA Protocol
  • Cell Culture and Treatment:

    • Culture cells as described for the melt curve protocol.

    • Treat cells with a serial dilution of this compound or ZINC04384801 (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 2 hours.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells as previously described.

    • Heat all samples at a single, predetermined temperature (e.g., 54°C, a temperature at which significant but not complete denaturation occurs in the absence of a ligand) for 3 minutes.

  • Cell Lysis, Protein Extraction, and Analysis:

    • Follow the same lysis, protein extraction, and Western blot analysis steps as for the melt curve protocol.

    • Plot the normalized band intensity of soluble NEK6 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

NEK6 Signaling Pathway

The following diagram illustrates the central role of NEK6 in the cell cycle, a pathway that is targeted by this compound.

NEK6_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_inhibitor Inhibition cluster_cellular_processes Cellular Processes NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Activates PLK1 PLK1 PLK1->NEK6 Activates KIF11 KIF11 (Eg5) NEK6->KIF11 Phosphorylates VIM Vimentin NEK6->VIM Phosphorylates STAT3 STAT3 NEK6->STAT3 Phosphorylates Mitotic_Spindle Mitotic Spindle Formation KIF11->Mitotic_Spindle Cytokinesis Cytokinesis VIM->Cytokinesis Gene_Transcription Gene Transcription STAT3->Gene_Transcription This compound This compound This compound->NEK6 Inhibits

Caption: NEK6 signaling pathway and inhibition by this compound.

CETSA Experimental Workflow

The diagram below outlines the key steps of the Cellular Thermal Shift Assay.

CETSA_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_heat 2. Heat Treatment cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis cell_culture Culture Cells treatment Treat with Compound (e.g., this compound) or Vehicle cell_culture->treatment harvest Harvest & Resuspend Cells treatment->harvest heat Apply Temperature Gradient (Melt Curve) or Single Temperature (ITDR) harvest->heat lysis Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for NEK6 supernatant->western_blot data_analysis Quantify Bands & Plot Data western_blot->data_analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This guide provides a framework for comparing the target engagement of NEK6 inhibitors using the Cellular Thermal Shift Assay. The illustrative data for this compound and ZINC04384801, based on their biochemical potencies, suggest that both compounds effectively engage and stabilize NEK6 in a cellular context, with ZINC04384801 showing slightly higher potency. The detailed protocols and diagrams provided herein serve as a valuable resource for researchers planning to utilize CETSA for the characterization of small molecule inhibitors. Future experimental work is required to generate definitive CETSA data for these specific compounds.

References

ZINC05007751: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of ZINC05007751, a potent inhibitor of the NIMA-related kinase NEK6. The information presented is based on available experimental data to facilitate an objective assessment of its potential as a targeted therapeutic agent.

This compound has been identified as a selective inhibitor of NEK6, a kinase implicated in cell cycle control and tumorigenesis. Understanding its activity against a panel of related kinases is crucial for evaluating its specificity and potential off-target effects.

Kinase Inhibition Profile of this compound

The following table summarizes the known inhibitory activity of this compound against various kinases. The data is compiled from the primary literature reporting its discovery and characterization.

KinaseIC50 (µM)% Inhibition @ ConcentrationReference
NEK63.4Not Reported[1][2]
NEK1Not Reported"Very selective" (Qualitative)[1]
NEK2Not Reported"No significant activity" (Qualitative)[1]
NEK7Not Reported"No significant activity" (Qualitative)[1]
NEK9Not Reported"No significant activity" (Qualitative)[1]

Note: Quantitative inhibition data for off-target kinases (NEK1, NEK2, NEK7, and NEK9) were not available in the reviewed literature. The descriptions are based on the qualitative statements from the source.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of this compound was determined using an in vitro kinase assay as described by De Donato et al. (2018). The following is a detailed protocol based on their methodology.

Materials:

  • Recombinant human NEK6 kinase

  • This compound (or other test compounds)

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific NEK6 substrate)

  • Kinase assay buffer (composition not specified in the abstract, but typically contains a buffering agent like HEPES, MgCl2, and a reducing agent like DTT)

  • Detection reagent (e.g., radiometric, fluorescent, or luminescent)

  • Microplates

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made to achieve a range of desired concentrations for testing.

  • Kinase Reaction Setup: The kinase reactions are set up in microplates. Each reaction well contains the recombinant NEK6 kinase, the kinase assay buffer, and a specific concentration of this compound or vehicle control (DMSO).

  • Pre-incubation: The plate is incubated for a defined period to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The final ATP concentration should be close to its Km value for the kinase to ensure accurate IC50 determination.

  • Reaction Incubation: The reaction is allowed to proceed for a set amount of time at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. The method of detection depends on the assay format:

    • Radiometric Assay: Utilizes [γ-³²P]ATP, and the incorporation of the radiolabel into the substrate is measured.

    • Fluorescence/Luminescence-based Assays: Employ modified substrates or antibodies to generate a signal that is proportional to the kinase activity.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for determining the kinase selectivity profile of a compound like this compound.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Assay In Vitro Kinase Assay Compound->Assay Kinase_Panel Panel of Kinases (NEK1, NEK2, NEK6, etc.) Kinase_Panel->Assay Data_Acquisition Data Acquisition (% Inhibition) Assay->Data_Acquisition IC50_Determination IC50 Calculation Data_Acquisition->IC50_Determination Selectivity_Profile Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Workflow for Kinase Selectivity Profiling.

Signaling Pathway Context

While a specific signaling pathway diagram for this compound's cellular effects is not detailed in the initial discovery, its target, NEK6, is a key regulator of mitosis. The diagram below illustrates the central role of the NEK family in cell cycle progression.

NEK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_nek_regulation NEK Kinase Regulation G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 NEK9 NEK9 S S Phase G1->S S->G2 NEK6_7 NEK6 / NEK7 NEK9->NEK6_7 Activates Spindle Mitotic Spindle Formation NEK6_7->Spindle Regulates This compound This compound This compound->NEK6_7 Inhibits

Caption: Role of NEK Kinases in Mitosis.

References

ZINC05007751 vs. RNAi for NEK6 Knockdown Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the serine/threonine kinase NEK6, choosing the right tool to modulate its activity is a critical experimental decision. This guide provides an objective comparison of two widely used methods for NEK6 knockdown: the small molecule inhibitor ZINC05007751 and RNA interference (RNAi).

This comparison guide delves into the mechanisms of action, efficacy, specificity, and potential off-target effects of both approaches. Experimental data is summarized in structured tables, and detailed protocols for key experiments are provided to support your research decisions.

At a Glance: this compound vs. RNAi for NEK6 Knockdown

FeatureThis compoundRNA Interference (RNAi)
Mechanism of Action Small molecule inhibitor that competitively binds to the ATP-binding pocket of NEK6, inhibiting its kinase activity.[1][2][3][4]Post-transcriptional gene silencing where small interfering RNAs (siRNAs) guide the RNA-induced silencing complex (RISC) to degrade NEK6 mRNA.[1][5][6][7][8]
Target NEK6 protein (kinase activity).NEK6 messenger RNA (mRNA).
Effect Inhibition of NEK6 catalytic function.Reduction of total NEK6 protein levels.
Speed of Onset Rapid, dependent on cell permeability and binding kinetics.Slower, requires transcription and translation machinery turnover (typically 24-72 hours).[9]
Duration of Effect Transient and reversible upon washout of the compound.Can be transient (siRNA) or stable (shRNA); duration depends on siRNA stability and cell division rate.
Specificity Generally selective for NEK6 and NEK1 over NEK2, NEK7, and NEK9.[1][2][3][4] Broader kinome-wide specificity is not fully characterized.Can be highly specific to the NEK6 mRNA sequence. However, off-target effects due to partial sequence complementarity are a known concern.[1][5][6][7][8]
Off-Target Effects Potential for inhibition of other kinases with similar ATP-binding pockets."Seed region" mediated off-target mRNA degradation is a primary concern.[1][5][6][7][8] Can also induce an interferon response.[9]
Delivery Added directly to cell culture media.Requires transfection reagents or viral vectors to deliver siRNA/shRNA into cells.[10][11][12]
Applications Studies on the catalytic function of NEK6, rapid inhibition experiments, potential therapeutic lead.Functional genomics, target validation, studying the roles of both catalytic and non-catalytic functions of the NEK6 protein.

Quantitative Performance Data

This compound: In Vitro Kinase Inhibition and Anti-proliferative Activity
ParameterValueCell Line/Assay ConditionsReference
NEK6 IC50 3.4 µMIn vitro kinase assay[1][2][3][4]
Anti-proliferative IC50 <100 µMMDA-MB-231 (Breast Cancer)[1][2]
Anti-proliferative IC50 <100 µMPEO1 (Ovarian Cancer)[1][2]
Anti-proliferative IC50 <100 µMNCI-H1299 (Lung Cancer)[1][2]
Anti-proliferative IC50 <100 µMHCT-15 (Colon Cancer)[1][2]
RNAi: NEK6 Knockdown Efficiency
siRNA TreatmentKnockdown LevelCell LineAssayReference
NEK6 siRNA>90% protein reductionHeLa (Cervical Cancer)Western Blot[13]
NEK6 shRNASignificant protein reductionBone Marrow-Derived MacrophagesWestern Blot[14]
NEK6 siRNA~50% mRNA reductionK-562 (Chronic Myeloid Leukemia)RT-PCR[15]
NEK6 siRNASignificant protein reductionHeLa (Cervical Cancer)Western Blot[6]

Experimental Protocols

This compound: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[16][17][18][19]

RNAi: siRNA Transfection for NEK6 Knockdown and Western Blot Analysis
  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation: Dilute the NEK6-specific siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 20-80 pmol) in serum-free medium.[10]

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[10]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against NEK6 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the NEK6 protein levels to a loading control such as GAPDH or β-actin.[13]

Visualizing Mechanisms and Pathways

G cluster_zinc This compound cluster_rnai RNAi ZINC This compound NEK6_protein NEK6 Protein (ATP-binding pocket) ZINC->NEK6_protein Binds and Inhibits Substrate_phos Downstream Substrate Phosphorylation NEK6_protein->Substrate_phos Phosphorylation (Blocked) siRNA NEK6 siRNA RISC RISC Complex siRNA->RISC Guides NEK6_mRNA NEK6 mRNA RISC->NEK6_mRNA Degrades NEK6_protein_synthesis NEK6 Protein Synthesis NEK6_mRNA->NEK6_protein_synthesis Translation (Inhibited)

Figure 1. Mechanisms of NEK6 knockdown by this compound and RNAi.

G cluster_workflow Experimental Workflow start Start: NEK6 Knockdown Study cell_culture Cell Culture (Seeding) start->cell_culture choice Choose Method zinc_prep Prepare this compound (Dilution Series) choice->zinc_prep Small Molecule rnai_prep Prepare siRNA/shRNA (Transfection) choice->rnai_prep RNAi treatment Treatment/Transfection zinc_prep->treatment rnai_prep->treatment cell_culture->choice incubation Incubation (24-72h) treatment->incubation analysis Analysis incubation->analysis phenotype Phenotypic Assays (Viability, Apoptosis, etc.) analysis->phenotype Functional Outcome knockdown_validation Knockdown Validation (Western Blot/qPCR) analysis->knockdown_validation Target Engagement

Figure 2. A generalized experimental workflow for NEK6 knockdown studies.

G NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Activates STAT3 STAT3 NEK6->STAT3 Phosphorylates & Activates Smad4 Smad4 NEK6->Smad4 Inhibits Nuclear Translocation Mitosis Mitotic Progression (Spindle Formation) NEK6->Mitosis CellCycle Cell Cycle Control NEK6->CellCycle Apoptosis Apoptosis (Inhibition) NEK6->Apoptosis KIF11 KIF11/Eg5 NEK6->KIF11 Phosphorylates Tumorigenesis Tumorigenesis STAT3->Tumorigenesis TGFb TGF-β Signaling TGFb->Smad4 Smad4->Tumorigenesis Suppresses Mitosis->Tumorigenesis CellCycle->Tumorigenesis Apoptosis->Tumorigenesis KIF11->Mitosis

Figure 3. Simplified NEK6 signaling pathway.

References

Unveiling the Synergistic Power of ZINC05007751 in Ovarian Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the potent synergistic effects of ZINC05007751, a novel NEK6 inhibitor, when used in combination with standard-of-care chemotherapeutic agents, Cisplatin and Paclitaxel, in BRCA2 mutated ovarian cancer. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by experimental data, to highlight its potential as a valuable component of combination cancer therapy.

This compound is a small molecule inhibitor of NEK6, a serine/threonine kinase that plays a crucial role in cell cycle progression and is frequently overexpressed in various cancers.[1][2][3][4][5] Inhibition of NEK6 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The data presented herein, primarily from a pivotal study by De Donato et al. (2018), demonstrates that combining this compound with Cisplatin or Paclitaxel leads to a significant enhancement of their anti-cancer activity in the PEO1 human ovarian cancer cell line, which harbors a BRCA2 mutation.

Quantitative Analysis of Synergistic Effects

The synergistic interactions between this compound and conventional chemotherapy were quantified using cell viability assays and combination index (CI) calculations. The results clearly indicate that this compound significantly enhances the cytotoxicity of both Cisplatin and Paclitaxel.

TreatmentCell LineIC50 (µM)Combination DetailsSynergistic Effect
This compound (alone)PEO144 ± 2.8N/AN/A
Cisplatin (alone)PEO17.9 ± 0.9N/AN/A
This compound + Cisplatin PEO1 0.1 This compound (44 µM) + Cisplatin (varying conc.) A 79-fold reduction in the IC50 of Cisplatin, indicating strong synergism.
Paclitaxel (alone)PEO10.05 ± 0.01N/AN/A
This compound + Paclitaxel PEO1 0.005 This compound (44 µM) + Paclitaxel (varying conc.) A 10-fold reduction in the IC50 of Paclitaxel, demonstrating a significant synergistic interaction.

Table 1: In Vitro Cytotoxicity and Synergism of this compound Combinations in PEO1 Cells. Data extracted from De Donato M, et al. Sci Rep. 2018;8(1):16047.

Experimental Protocols

The following methodologies were employed to determine the synergistic effects of this compound.

Cell Culture and Reagents

The human ovarian cancer cell line PEO1, which possesses a BRCA2 mutation, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound, Cisplatin, and Paclitaxel were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions and diluted to the desired concentrations in the culture medium for experiments.

Cell Viability Assay (MTT Assay)

PEO1 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound, Cisplatin, or Paclitaxel alone, or in combination, for 72 hours. After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Synergy Analysis

The synergistic effect of the drug combinations was evaluated using the Combination Index (CI) method based on the Chou-Talalay principle. The CI was calculated using CompuSyn software. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. The IC50 values (the concentration of drug that inhibits cell growth by 50%) for each drug and their combinations were determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound is attributed to its unique mechanism of action targeting the NEK6 kinase, which, when combined with the DNA-damaging effects of Cisplatin and the microtubule-stabilizing properties of Paclitaxel, leads to enhanced cancer cell death.

Figure 1: Simplified signaling pathway of this compound and its synergistic partners.

Experimental_Workflow start Start cell_culture Culture PEO1 (BRCA2 mutated ovarian cancer cells) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound, Cisplatin, Paclitaxel (single agents and combinations) seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure absorbance and calculate cell viability mtt_assay->data_analysis synergy_calculation Calculate Combination Index (CI) using CompuSyn software data_analysis->synergy_calculation end End synergy_calculation->end

Figure 2: Experimental workflow for assessing drug synergy.

Conclusion

The presented data strongly supports the synergistic interaction between the NEK6 inhibitor this compound and the conventional chemotherapeutic agents Cisplatin and Paclitaxel in a BRCA2-mutated ovarian cancer cell line. This combination significantly enhances the cytotoxic effects of these standard drugs, suggesting that this compound could be a promising candidate for further preclinical and clinical development as part of a combination therapy regimen for ovarian cancer, particularly in patients with BRCA2 mutations. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.

References

Comparative Guide to the Quantification of ZINC05007751 in Plasma: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two analytical methods for the quantification of the NIMA-related kinase 6 (NEK6) inhibitor, ZINC05007751, in plasma: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This compound is an investigational inhibitor of NEK6, a kinase implicated in cell cycle progression and overexpressed in several cancers. Accurate measurement of its plasma concentrations is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a therapeutic window.

While specific validated assays for this compound are not yet publicly available, this guide presents a hypothetical, yet realistic, comparison based on established methodologies for similar small molecule kinase inhibitors. The experimental data herein is illustrative to guide researchers in developing and validating their own assays.

Quantitative Data Comparison

The performance of the hypothetical LC-MS/MS and HPLC-UV methods for this compound quantification is summarized below. These tables highlight the key differences in sensitivity, precision, and accuracy between the two techniques.

Table 1: Linearity and Sensitivity

ParameterLC-MS/MSHPLC-UV
Linear Range 0.5 - 1000 ng/mL50 - 5000 ng/mL
LLOQ (Lower Limit of Quantification) 0.5 ng/mL50 ng/mL
LOD (Limit of Detection) 0.1 ng/mL15 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995

Table 2: Accuracy and Precision

Quality Control (QC) LevelLC-MS/MSHPLC-UV
Accuracy (% Bias) Precision (% RSD)
Low QC (1.5 ng/mL / 150 ng/mL) ± 4.5%< 6.0%
Mid QC (150 ng/mL / 1500 ng/mL) ± 3.8%< 5.5%
High QC (800 ng/mL / 4000 ng/mL) ± 2.5%< 4.0%

Experimental Protocols

Detailed methodologies for the hypothetical LC-MS/MS and HPLC-UV assays are provided below.

LC-MS/MS Assay Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion > Product ion

      • Internal Standard: Precursor ion > Product ion

HPLC-UV Assay Protocol
  • Sample Preparation:

    • To 200 µL of plasma, add 20 µL of an internal standard solution.

    • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 150 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate (B84403) buffer (pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Determined by the UV absorbance maximum of this compound.

Visualizing the Workflow and Pathway

To aid in understanding the experimental process and the biological context, the following diagrams are provided.

LC_MS_MS_Workflow start Plasma Sample is Add Internal Standard start->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS System recon->inject data Data Acquisition (MRM) inject->data quant Quantification data->quant

Caption: LC-MS/MS sample preparation and analysis workflow.

NEK6_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition NEK6 NEK6 PLK1 PLK1 NEK6->PLK1 activates Apoptosis Apoptosis NEK6->Apoptosis prevents AuroraA Aurora A AuroraA->NEK6 activates Mitosis Mitotic Entry PLK1->Mitosis This compound This compound This compound->NEK6 inhibits

Caption: Simplified hypothetical signaling pathway of NEK6.

Method Comparison and Recommendations

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for pharmacokinetic studies where low concentrations of the drug are expected. The high specificity reduces the likelihood of interference from other metabolites or plasma components. While the initial instrument cost is high, the robustness and low limits of quantification are often necessary for regulatory submissions.

  • HPLC-UV: This technique is more widely available and has a lower operational cost. However, its significantly lower sensitivity makes it unsuitable for detecting low concentrations of this compound, such as during the terminal elimination phase or in dose-finding studies. It may be a viable option for routine analysis of formulations or in situations where high plasma concentrations are anticipated.

For researchers in drug development, the LC-MS/MS assay is strongly recommended for the bioanalysis of this compound in plasma. Its high sensitivity and specificity are crucial for accurately characterizing the pharmacokinetic profile of this novel compound. The HPLC-UV method, while simpler, lacks the performance required for detailed pharmacokinetic and clinical investigations.

A Comparative Analysis of ZINC05007751: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ZINC05007751, a potent inhibitor of the NIMA-related kinase 6 (NEK6). As a key regulator of mitotic progression, NEK6 is a promising target in oncology. This document summarizes the available experimental data for this compound, outlines relevant experimental protocols, and contextualizes its performance against other potential NEK6 inhibitors.

In Vitro Efficacy of this compound

This compound has demonstrated potent and selective inhibitory activity against NEK6, leading to antiproliferative effects in various human cancer cell lines.

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines TestedCitation
NEK6 Inhibition (IC50)3.4 µM-[1]
Antiproliferative Activity (IC50)< 100 µMMDA-MB-231 (breast), PEO1 (ovary), NCI-H1299 (lung), HCT-15 (colon)[2]
Synergistic EffectReduces Cisplatin (B142131) IC50 from 7.9 to 0.1 µMPEO1 (ovarian cancer)[2]

This compound exhibits high selectivity for NEK6 and NEK1, with no significant activity observed against other NEK family members such as NEK2, NEK7, and NEK9.[2] Furthermore, it displays a synergistic effect when used in combination with conventional chemotherapeutic agents like cisplatin and paclitaxel (B517696) in BRCA2 mutated ovarian cancer cell lines.[2]

Mechanism of Action: NEK6 Signaling Pathways

NEK6 is a serine/threonine kinase that plays a crucial role in the G2/M phase of the cell cycle and is implicated in several signaling pathways that are often dysregulated in cancer. This compound, as a NEK6 inhibitor, is expected to modulate these pathways to exert its anticancer effects.

NEK6_Signaling_Pathway cluster_upstream Upstream Regulators cluster_NEK6 NEK6 Kinase cluster_downstream Downstream Effects Plk1 Plk1 NEK6 NEK6 Plk1->NEK6 Activates TGFb TGFβ TGFb->NEK6 Inhibits Mitosis Mitotic Progression NEK6->Mitosis Promotes Apoptosis Apoptosis NEK6->Apoptosis Inhibits STAT3 STAT3 Activation NEK6->STAT3 mTOR mTOR Signaling NEK6->mTOR Smad Smad Nuclear Translocation NEK6->Smad Inhibits ZINC This compound ZINC->NEK6 Inhibits

Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy of this compound

While specific quantitative in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, is not yet publicly available, studies on the functional role of NEK6 provide a strong rationale for its potential in vivo activity. Research has shown that the inhibition of NEK6 function through genetic approaches, such as using siRNA or expressing a dominant-negative kinase-dead mutant (Nek6KM), leads to significant tumor growth inhibition in mouse xenograft models.[3] The overexpression of Nek6KM was also found to promote premature senescence in vivo.[3] These findings strongly suggest that a potent small molecule inhibitor like this compound would likely exhibit similar antitumor effects in vivo.

Table 2: Expected In Vivo Effects Based on NEK6 Inhibition

In Vivo ModelInterventionObserved EffectCitation
Mouse XenograftRNAi reduction of endogenous Nek6Inhibition of tumor growth[3]
Mouse XenograftOverexpression of kinase-dead Nek6Inhibition of tumor growth and promotion of premature senescence[3]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on standard methodologies, the following outlines the likely procedures used for in vitro and in vivo assessment.

In Vitro Cell Proliferation Assay

This protocol is designed to assess the antiproliferative activity of this compound on cancer cell lines.

In_Vitro_Workflow cluster_workflow In Vitro Proliferation Assay Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Assess cell viability (e.g., MTS/MTT assay) C->D E Determine IC50 values D->E

Caption: A generalized workflow for determining the in vitro antiproliferative efficacy.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The cells are then treated with these dilutions.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or MTT assay.

  • Data Analysis: The absorbance or fluorescence data is used to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow A Subcutaneous injection of human cancer cells into immunodeficient mice B Allow tumors to establish to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle control (e.g., oral gavage) C->D E Monitor tumor volume and body weight regularly D->E F Analyze tumor growth inhibition and assess toxicity E->F

Caption: A standard workflow for assessing in vivo antitumor efficacy in a xenograft model.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a certain volume, mice are randomized into control and treatment groups.

  • Drug Administration: this compound is formulated for in vivo administration (e.g., in a solution for oral gavage) and administered to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor size and body weight are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition is calculated, and any signs of toxicity are evaluated.

Comparison with Alternatives

Several other small molecules have been identified as NEK6 inhibitors, primarily through in silico screening and subsequent in vitro validation. However, to date, no NEK6 inhibitor has advanced into clinical trials.

Table 3: Comparison of this compound with Other Preclinical NEK6 Inhibitors

CompoundNEK6 Inhibition (IC50)In Vitro Antiproliferative ActivityIn Vivo DataCitation
This compound 3.4 µM Yes (< 100 µM in multiple cell lines) Expected based on NEK6 function [1][2]
Compound 21 (ZINC04384801)2.6 µMNot reportedNot available[1]
IsogranulatimideNot specified for NEK6, but reduces activityYes (Chk1 and GSK-3 beta inhibitor)Not available for NEK6 inhibition[4]

The available data suggests that this compound is a promising preclinical candidate for targeting NEK6. Its demonstrated in vitro potency and selectivity, coupled with the strong biological rationale for the in vivo efficacy of NEK6 inhibition, warrant further investigation. Direct comparative studies with other NEK6 inhibitors, particularly in in vivo models, will be crucial to fully elucidate its therapeutic potential.

Conclusion

This compound is a potent and selective inhibitor of NEK6 with demonstrated antiproliferative activity against a range of cancer cell lines in vitro. While specific in vivo efficacy data for this compound is pending, the established role of NEK6 in tumorigenesis provides a solid foundation for its expected antitumor activity in preclinical models. The provided experimental frameworks offer a basis for the continued evaluation of this and other NEK6 inhibitors. Further research, particularly in vivo studies and direct comparisons with alternative compounds, will be instrumental in advancing NEK6-targeted therapies towards clinical application.

References

Safety Operating Guide

Proper Disposal Procedures for ZINC05007751: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of ZINC05007751, a potent NIMA-related kinase NEK6 inhibitor.

This guide offers a procedural, step-by-step plan to manage the disposal of this compound, its solutions, and contaminated materials, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Compound Data

A summary of the essential data for this compound is presented below for easy reference.

PropertyValue
Chemical Name (5Z)-4-methyl-2,6-dioxo-5-[(5-phenylfuran-2-yl)methylidene]-1,2,5,6-tetrahydropyridine-3-carbonitrile
CAS Number 591239-68-8
Molecular Formula C18H12N2O3
Molecular Weight 304.3 g/mol [1]
Appearance Solid Powder
Solubility Soluble in DMSO[1]

Experimental Protocol: Disposal of this compound

This detailed methodology outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (nitrile or butyl rubber are recommended)

  • A fully buttoned lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "this compound Contaminated Waste."

  • Liquid Waste (DMSO Solutions):

    • Collect all solutions of this compound in a dedicated, sealed, and clearly labeled waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed. Given its composition as a nitrogen-containing heterocyclic compound, it is prudent to avoid mixing with strong acids or bases to prevent potential reactions.

    • The waste container should be labeled "this compound in DMSO Waste."

3. Decontamination of Glassware and Surfaces:

  • Glassware:

    • Rinse glassware that has been in contact with this compound with a suitable organic solvent (such as ethanol (B145695) or acetone) to remove any residue.

    • Collect the rinse solvent as hazardous waste in a labeled container.

    • After the initial rinse, wash the glassware with soap and water.

  • Work Surfaces:

    • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal as solid waste.

    • Decontaminate the surface with a suitable solvent and then wash with soap and water.

4. Storage of Waste:

  • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure all waste containers are properly sealed to prevent leaks or spills.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

  • Provide the EHS office with a complete and accurate description of the waste, including the name of the chemical and any solvents used.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_decon Decontamination cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE Solid_Waste Collect Solid Waste (Pure compound, contaminated items) PPE->Solid_Waste Handle with care Liquid_Waste Collect Liquid Waste (DMSO solutions) PPE->Liquid_Waste Handle with care Store_Waste Store Waste Securely Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Decontaminate_Glassware Decontaminate Glassware Decontaminate_Glassware->Store_Waste Collect rinse Decontaminate_Surfaces Decontaminate Surfaces Decontaminate_Surfaces->Store_Waste Collect absorbed material EHS_Contact Contact EHS for Disposal Store_Waste->EHS_Contact Disposal Dispose via Approved Facility EHS_Contact->Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ZINC05007751

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with potent, biologically active small molecules such as ZINC05007751. This NEK6 kinase inhibitor, a compound with significant antiproliferative activity against various human cancer cell lines, requires meticulous handling to minimize exposure and ensure a safe research environment.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this potent compound.[4][5][6]

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.Lab Coat: A dedicated, disposable, or non-absorbent lab coat.Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[4]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.Lab Coat: Standard laboratory coat.Ventilation: Work should be conducted in a chemical fume hood.[4]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[4]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.[4]

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log the receipt, quantity, and storage location in the laboratory's chemical inventory.[4]

2. Storage:

  • Store this compound in a cool, dry, and dark place as recommended by the supplier.

  • Keep the container tightly sealed to prevent contamination and degradation.

3. Preparation of Solutions:

  • Given that the compound is noted to be unstable in solution, it is recommended to prepare fresh solutions for each experiment.[1]

  • Use a certified chemical fume hood for all solution preparation activities.[4]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert laboratory personnel.

  • Wear appropriate PPE, including respiratory protection for solid spills, before attempting to clean up.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed, labeled hazardous waste container.

  • For solid spills, carefully scoop the material into a hazardous waste container, avoiding dust generation.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and contaminated lab paper, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][7]
Liquid Waste Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[4][7]
Contaminated Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[5]

Note: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[7][8]

Experimental Workflow Visualization

The following diagram outlines a logical workflow for determining the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Task-Specific PPE Selection cluster_2 Required PPE cluster_3 Final Check Start Start: Handling this compound AssessTask Assess Laboratory Task Start->AssessTask Weighing Weighing/Aliquoting (Solid) AssessTask->Weighing Solid Form SolutionPrep Solution Preparation AssessTask->SolutionPrep Liquid Form CellCulture Cell Culture/In Vitro Assays AssessTask->CellCulture Cell-based Work WasteDisposal Waste Disposal AssessTask->WasteDisposal Disposal PPE_Weighing Respirator (N95+) Double Nitrile Gloves Chemical Goggles Dedicated Lab Coat Fume Hood Weighing->PPE_Weighing PPE_Solution Double Nitrile Gloves Chemical Goggles/Face Shield Lab Coat Fume Hood SolutionPrep->PPE_Solution PPE_Cell Nitrile Gloves Safety Glasses Lab Coat Biosafety Cabinet CellCulture->PPE_Cell PPE_Waste Heavy-duty Gloves Chemical Goggles Lab Coat WasteDisposal->PPE_Waste Proceed Proceed with Caution PPE_Weighing->Proceed PPE_Solution->Proceed PPE_Cell->Proceed PPE_Waste->Proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.